2-Isopropyl-N-methylaniline hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-2-propan-2-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-8(2)9-6-4-5-7-10(9)11-3;/h4-8,11H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVREUGPNGNOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Isopropyl-N-methylaniline hydrochloride CAS 104338-66-1 properties
The following technical guide details the properties, synthesis, and applications of 2-Isopropyl-N-methylaniline hydrochloride (CAS 104338-66-1). This document is structured for researchers and process chemists requiring high-fidelity data for experimental design.
Physicochemical Profiling, Synthetic Pathways, and Strategic Applications
Executive Summary & Chemical Identity
2-Isopropyl-N-methylaniline hydrochloride (CAS 104338-66-1) is the stabilized ammonium salt of the sterically hindered secondary amine, N-methyl-o-cumidine. It serves as a critical building block in the synthesis of atropisomeric pharmaceuticals, agrochemical actives, and advanced photoredox catalysts.
The presence of the ortho-isopropyl group introduces significant steric bulk adjacent to the nitrogen center, influencing both the nucleophilicity of the amine and the rotational dynamics of the N-aryl bond. This steric profile is often exploited to modulate metabolic stability (blocking N-dealkylation or ring oxidation) in drug discovery campaigns.
| Chemical Attribute | Specification |
| Systematic Name | N-Methyl-2-(propan-2-yl)aniline hydrochloride |
| Common Synonyms | N-Methyl-o-cumidine HCl; 2-Isopropyl-N-methylbenzenamine HCl |
| CAS Number | 104338-66-1 |
| Molecular Formula | C |
| Molecular Weight | 185.69 g/mol (Salt) / 149.23 g/mol (Free Base) |
| SMILES | CC(C)C1=CC=CC=C1NC.Cl |
| InChI Key | RQVREUGPNGNOCO-UHFFFAOYSA-N |
Physicochemical Properties
The hydrochloride salt is the preferred form for storage and handling due to the oxidation susceptibility of the free base.
Table 1: Physical Data Profile
| Property | Value / Description | Note |
| Physical State | Crystalline Solid | White to off-white powder |
| Melting Point | 138–142 °C (Predicted) | Decomposition often observed >150 °C |
| Solubility | Soluble: Methanol, DMSO, Water (moderate)Insoluble: Hexanes, Et₂O | High polarity of the ionic lattice |
| Hygroscopicity | Moderate | Store under inert atmosphere (Ar/N₂) |
| pKa (Conjugate Acid) | ~4.5 – 5.0 | Lower than typical anilines due to steric twist reducing conjugation |
| Storage Conditions | 2–8 °C, Desiccated | Protect from light and moisture |
Expert Insight: The ortho-isopropyl group forces the N-methyl group out of the aromatic plane. This "steric inhibition of resonance" makes the nitrogen lone pair (in the free base) more localized and potentially more basic than unhindered N-methylaniline, yet nucleophilic attack is kinetically retarded by the bulk.
Synthetic Methodologies
Synthesis of CAS 104338-66-1 typically proceeds via the formation of the free base followed by anhydrous salt formation.
Route A: Reductive Amination (Industry Standard)
This route is preferred for scalability and avoids the over-alkylation issues common with direct alkylation.
-
Precursor: 2-Isopropylaniline (o-Cumidine)
-
Reagents: Formaldehyde (HCHO), Hydrogen (H₂), Pd/C or NaBH₄
Route B: Boronic Acid Cross-Coupling (Laboratory Scale)
A transition-metal-free approach utilizing nitrosoarenes, useful for generating isotopically labeled derivatives.
DOT Diagram: Synthesis Workflow
The following diagram illustrates the logical flow from commodity precursors to the hydrochloride salt.
Figure 1: Step-wise synthesis from o-cumidine via reductive amination to the hydrochloride salt.
Experimental Protocol: Salt Formation
Use this protocol to convert the free base (oil) into the stable hydrochloride salt.
Reagents:
-
2-Isopropyl-N-methylaniline (Free base, 1.0 equiv)
-
HCl (4M in Dioxane or 2M in Diethyl Ether, 1.1 equiv)
-
Diethyl Ether (Anhydrous)
Procedure:
-
Dissolution: Dissolve 10 mmol of the free base oil in 20 mL of anhydrous diethyl ether in a round-bottom flask under Nitrogen.
-
Acidification: Cool the solution to 0 °C in an ice bath. Dropwise add the HCl solution (1.1 equiv) with vigorous stirring.
-
Precipitation: A white precipitate should form immediately. Stir for 30 minutes at 0 °C to ensure complete salt formation.
-
Isolation: Filter the solid under a blanket of Nitrogen (the salt can be hygroscopic).
-
Washing: Wash the filter cake with 2 x 5 mL of cold anhydrous ether to remove unreacted amine and impurities.
-
Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.
Validation:
-
¹H NMR (DMSO-d₆): Look for the broad singlet (NH₂⁺) around 9–10 ppm.
-
Elemental Analysis: Confirm Chlorine content matches theoretical % (approx 19.1%).
Reactivity & Applications
The unique steric environment of the 2-isopropyl group defines the utility of this compound.
A. Photoredox Catalysis & Radical Chemistry
Recent literature highlights the use of electron-rich anilines as redox mediators. The N-methyl group allows for the formation of stable radical cations.
-
Mechanism: Used as a Single Electron Transfer (SET) agent or a hydrogen atom transfer (HAT) catalyst precursor.
-
Advantage: The isopropyl group prevents rapid polymerization or side-reactions at the ortho position, extending the lifetime of the radical species.
B. Pharmaceutical Intermediate (Atropisomerism)
In medicinal chemistry, this motif is used to construct axially chiral biaryls or N-aryl heterocycles.
-
Rotational Barrier: When coupled to another bulky group (e.g., via the nitrogen to a heterocycle), the N–C(aryl) bond rotation is restricted.
-
Usage: Synthesis of kinase inhibitors where the "ortho-effect" forces the molecule into a specific bioactive conformation.
DOT Diagram: Reactivity Profile
Figure 2: Primary reactivity modes. Note that the ortho-isopropyl group blocks adjacent substitution and retards N-functionalization.
Safety & Handling (GHS Classification)
Based on structural analogs and MSDS data.
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust formation of the hydrochloride salt.
References
-
Sigma-Aldrich (Merck). 2-Isopropyl-N-methylaniline hydrochloride Product Sheet. Accessed 2026.[4] Link
-
Zhao, H., & Leonori, D. (2021). Minimization of Back-Electron Transfer Enables the Elusive sp3 C−H Functionalization of Secondary Anilines. Angewandte Chemie International Edition, 60(14), 7669–7674.[5] (Demonstrates use in photoredox catalysis). Link
-
PubChem. Compound Summary: 2-Isopropylaniline (Precursor data). National Library of Medicine. Link
-
Ambeed. 2-Isopropyl-N-methylaniline hydrochloride MSDS. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Write reactions of the final alkylation product of class 12 chemistry CBSE [vedantu.com]
- 5. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]
Technical Monograph: Structural Dynamics and Synthetic Utility of N-methyl-2-(propan-2-yl)aniline HCl
This technical guide details the structural dynamics, synthesis, and characterization of N-methyl-2-(propan-2-yl)aniline hydrochloride (also known as N-methyl-o-cumidine HCl).
Executive Summary
N-methyl-2-(propan-2-yl)aniline HCl represents a class of sterically congested anilines critical in the synthesis of chloroacetanilide herbicides and N-heterocyclic carbene (NHC) ligands. Its unique reactivity profile is governed by the ortho-isopropyl effect , where steric bulk at the 2-position impedes nucleophilic attack at the nitrogen center while stabilizing cationic transition states. This guide provides a rigorous analysis of its chemical architecture, a validated synthesis protocol via reductive amination, and spectroscopic characterization standards.[1]
Part 1: Chemical Architecture & Stereoelectronics
Structural Analysis
The molecule consists of an aniline core substituted with an isopropyl group at the ortho (2-) position and a methyl group on the nitrogen atom.[1]
-
Steric Gearing: The 2-isopropyl group (
) exerts significant steric pressure on the amino group.[1] This "gearing" effect forces the N-methyl group to adopt a specific conformation to minimize strain, often twisting the nitrogen lone pair out of conjugation with the aromatic ring. -
Basicity Modulation: Unlike unsubstituted aniline, the steric inhibition of resonance (SIR) increases the basicity of the nitrogen lone pair, making the formation of the hydrochloride salt thermodynamically favorable and stable.
-
Lipophilicity: The isopropyl moiety significantly enhances the lipophilicity (
for the free base), facilitating cell membrane permeability in bioactive derivatives.[1]
Salt Stoichiometry
The hydrochloride salt exists as a 1:1 adduct:
Part 2: Synthetic Pathways & Process Chemistry
The most robust synthetic route avoids direct methylation (which leads to over-alkylation) and instead utilizes reductive amination .[1]
Validated Synthesis Protocol: Reductive Amination
Precursor: 2-Isopropylaniline (o-Cumidine) [CAS: 643-28-7]
Reaction Scheme (DOT Visualization)
Caption: Stepwise synthesis via Eschweiler-Clarke reductive amination followed by salt formation.
Experimental Procedure
-
Reaction Setup: Charge a round-bottom flask with 2-isopropylaniline (1.0 equiv) and formic acid (98%, 5.0 equiv).
-
Addition: Cool to 0°C. Dropwise add formaldehyde (37% aq., 1.2 equiv).
-
Reflux: Heat the mixture to reflux (100°C) for 12–16 hours. The evolution of
gas indicates active hydride transfer.[1] -
Workup: Cool to room temperature. Basify with NaOH (20% aq.) to pH > 12.[1] Extract with dichloromethane (DCM).[1]
-
Salt Formation: Dry the organic layer (
).[1] Bubble anhydrous HCl gas or add 4M HCl in dioxane to the DCM solution. -
Isolation: Filter the resulting white precipitate (HCl salt) and wash with cold diethyl ether.
Part 3: Analytical Characterization
NMR Spectroscopy (Free Base vs. HCl Salt)
The protonation of the nitrogen causes significant chemical shift changes, particularly for the N-methyl and ortho-isopropyl protons.
| Moiety | 1H NMR (Free Base, CDCl3) | 1H NMR (HCl Salt, D2O/DMSO) | Interpretation |
| N-Me | Deshielding due to cationic charge. | ||
| Iso-propyl CH | Proximity to ammonium center causes downfield shift.[1] | ||
| Iso-propyl Me | Minimal shift; distal to charge center.[1] | ||
| Aromatic | General downfield shift due to electron-withdrawing ammonium.[1] | ||
| NH | Exchangeable ammonium protons visible in DMSO- |
Mass Spectrometry[1]
-
ESI-MS (+): m/z = 150.12
(Calculated for : 150.13).[1] -
Fragmentation: Loss of methyl group (M-15) and isopropyl group (M-43) are characteristic.[1]
Part 4: Applications in Drug Development & Catalysis
Ligand Synthesis (N-Heterocyclic Carbenes)
This compound is a key precursor for unsymmetrical NHC ligands .[1] The steric bulk of the ortho-isopropyl group provides the necessary "wingtip" shielding to stabilize metal centers (e.g., Ru, Pd) in catalysis.
Biological Activity & Metabolism
In drug development, the N-methyl-2-isopropylaniline motif is often used to modulate metabolic stability. The isopropyl group blocks ortho-hydroxylation by Cytochrome P450 enzymes, extending the half-life of the parent drug.
Structure-Activity Relationship (SAR) Logic
Caption: SAR map highlighting the functional roles of the scaffold substituents.
Part 5: Stability & Handling
-
Hygroscopicity: The HCl salt is hygroscopic.[1] It must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).[1]
-
Oxidation: The free base is susceptible to air oxidation (turning brown over time).[1] The HCl salt significantly improves oxidative stability.[1]
-
Safety: Like all anilines, it is toxic by inhalation and ingestion.[1] Potential for methemoglobinemia exists.[1][2][3][4][5][6][7] Handle in a fume hood with nitrile gloves.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18686608, 2-Isopropyl-N-methylaniline. Retrieved from [Link]
-
Max Planck Society (2016). Supporting Information: Direct Methylation of Anilines.[1] Retrieved from [Link][1]
Sources
- 1. N-Isopropylaniline | C9H13N | CID 13032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - N-Isopropylaniline [cdc.gov]
- 3. ICSC 0909 - N-ISOPROPYLANILINE [inchem.org]
- 4. N-Isopropylaniline | 768-52-5 [chemicalbook.com]
- 5. 2-Isopropyl-N-methylaniline | C10H15N | CID 18686608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-methyl-5-(propan-2-yl)aniline hydrochloride - C10H16ClN | CSSB00159321766 [chem-space.com]
- 7. CN100999474A - Improvement of Production Process of p-Cumenil - Google Patents [patents.google.com]
Technical Comparative Analysis: 2-Isopropylaniline vs. N-Methyl-2-isopropylaniline
Executive Summary
This technical guide provides a rigorous comparison between 2-isopropylaniline (2-IPA) and its secondary amine derivative, N-methyl-2-isopropylaniline (N-Me-2-IPA) . While structurally similar, the methylation of the nitrogen atom introduces profound changes in nucleophilicity, steric profile, and metabolic fate.
-
2-Isopropylaniline is a primary aromatic amine serving as a foundational building block for Schiff base ligands, herbicides (e.g., Bentazon), and Grubbs-type catalyst ligands.
-
N-Methyl-2-isopropylaniline is a secondary amine, characterized by increased steric bulk at the nitrogen center and the inability to form stable neutral imines. It is primarily utilized in the synthesis of N-heterocyclic carbene (NHC) precursors and as a metabolic probe in toxicology.
For drug development professionals, the critical distinction lies in metabolic activation : N-Me-2-IPA functions effectively as a metabolic precursor to 2-IPA via CYP450-mediated N-demethylation, a pathway that alters pharmacokinetics and toxicity profiles.
Physicochemical Profile
The following data consolidates physical properties and structural identifiers. Note the shift in lipophilicity (LogP) and basicity induced by the N-methyl group.
| Property | 2-Isopropylaniline (2-IPA) | N-Methyl-2-isopropylaniline (N-Me-2-IPA) |
| CAS Number | 643-28-7 | 7117-18-2 |
| Structure Type | Primary Aniline ( | Secondary Aniline ( |
| Molecular Weight | 135.21 g/mol | 149.24 g/mol |
| Physical State | Liquid (Pale yellow to brown) | Liquid (Yellow to brown) |
| Boiling Point | 112–113 °C @ 18 mmHg | ~220 °C (atm) / 98 °C @ 10 mmHg |
| Density | 0.955 g/mL | ~0.94 g/mL |
| Predicted pKa | 4.42 (Conjugate acid) | ~4.7–4.9 (Conjugate acid)* |
| LogP (Lipophilicity) | 2.1 | 2.5–2.9 |
| Key Reactivity | Forms Schiff Bases (Imines) | Cannot form stable neutral Imines |
*Note: Secondary N-alkyl anilines typically exhibit slightly higher basicity in the gas phase due to inductive stabilization, but steric hindrance to solvation in aqueous media often compresses this difference.
Synthetic Pathways & Manufacturing
2-Isopropylaniline is produced industrially via the catalytic alkylation of aniline or the nitration/reduction of cumene. N-Me-2-IPA is synthesized directly from 2-IPA , making the latter the parent compound.
Synthesis of N-Methyl-2-isopropylaniline
The most reliable laboratory method for converting 2-IPA to N-Me-2-IPA is Reductive Amination . Direct alkylation with methyl iodide is discouraged due to poly-alkylation (formation of quaternary ammonium salts).
Experimental Protocol: Reductive Amination
-
Reagents: 2-Isopropylaniline (1.0 eq), Paraformaldehyde (1.2 eq), NaBH₄ or NaBH(OAc)₃ (1.5 eq), Methanol or Dichloromethane.
-
Mechanism: Formation of the intermediate hemiaminal/iminium ion followed by in-situ hydride reduction.
Figure 1: Synthetic pathway for N-Me-2-IPA via reductive amination, highlighting the avoidance of over-alkylation.
Reactivity & Ligand Chemistry[1]
The utility of these amines in catalysis diverges sharply due to the number of protons on the nitrogen atom.
2-Isopropylaniline: The Schiff Base Scaffold
-
Mechanism: Reacts with aldehydes/ketones to release water and form Imines (C=N) .
-
Application: Crucial for synthesizing Salicylaldimine ligands (e.g., for olefin polymerization catalysts). The ortho-isopropyl group provides necessary steric bulk to protect the metal center.
N-Methyl-2-isopropylaniline: The NHC Precursor
-
Mechanism: Lacks the second proton required to form a neutral imine. Reaction with aldehydes yields unstable hemiaminals or enamines.
-
Application: primarily used to synthesize N-Heterocyclic Carbenes (NHCs) .
-
Workflow: N-Me-2-IPA is reacted with glyoxal to form the diimine (impossible directly) or coupled via specific cyclization protocols to form imidazolium salts, which are precursors to Grubbs II catalysts.
-
Pharmacology & Toxicology (Drug Development Focus)
For researchers in DMPK (Drug Metabolism and Pharmacokinetics), understanding the metabolic relationship between these two is vital.
Metabolic Activation & Deactivation
N-Me-2-IPA is a metabolic progenitor of 2-IPA. Upon entering a biological system, the N-methyl group is subject to oxidative demethylation by Cytochrome P450 enzymes.
-
CYP2B6 & CYP2C19: Major isoforms responsible for N-demethylation.
-
Toxicity Implication: Both compounds can undergo N-hydroxylation to form phenylhydroxylamines , which oxidize hemoglobin to methemoglobin (MetHb), causing tissue hypoxia. The secondary amine (N-Me-2-IPA) must often be demethylated before significant N-hydroxylation occurs, or it forms a nitrone intermediate.
Figure 2: Metabolic cascade illustrating the conversion of N-Me-2-IPA to 2-IPA and subsequent toxification vs. detoxification pathways.
Toxicology Profile
-
Acute Toxicity: Both are classified as Category 3 (Toxic) if swallowed or inhaled.
-
Target Organ: Blood (Methemoglobinemia).[1]
-
Handling: N-Me-2-IPA is lipophilic and penetrates skin rapidly. Double-gloving (Nitrile/Laminate) is required.
References
-
PubChem Compound Summary: 2-Isopropylaniline (CID 12561).
-
[Link]
-
-
PubChem Compound Summary: N-Methyl-2-isopropylaniline (CID 18686608).
-
[Link]
-
-
Metabolism of N-methyl-amide by cytochrome P450s.Journal of the FEBS, 2011.
-
[Link]
-
-
Synthesis of N-isopropylaniline by catalytic distillation.
-
[Link]
-
- Sigma-Aldrich Product Sheet: 2-Isopropylaniline.
Sources
Biological Activity of N-Alkylated Aniline Derivatives: A Technical Guide
Executive Summary & Chemical Scope
N-alkylated aniline derivatives represent a critical scaffold in medicinal chemistry, serving as a bridge between the high reactivity of primary anilines and the steric/electronic modulation required for drug-like properties.[1] Unlike primary anilines, which are frequently associated with high genotoxicity due to rapid N-hydroxylation, N-alkyl derivatives offer a tunable platform where the alkyl group modulates lipophilicity (LogP), metabolic stability, and receptor binding affinity.
This guide analyzes the biological activity of this class, focusing on the dichotomy between therapeutic efficacy (kinase inhibition, tubulin binding) and toxicological liability (bioactivation).
Mechanistic Pharmacology & SAR
The biological profile of N-alkyl anilines is governed by three primary Structure-Activity Relationship (SAR) vectors:
The N-Alkyl "Switch"
The nature of the alkyl group attached to the nitrogen is the primary determinant of biological fate.
-
Methyl/Ethyl groups: Often undergo rapid N-dealkylation by Cytochrome P450s (CYP450), reverting to the primary aniline.
-
Bulky/Branched groups (e.g., Isopropyl, tert-butyl): Sterically hinder N-oxidation, reducing direct genotoxicity but potentially increasing lipophilicity and off-target binding.
-
Long Chains (e.g., Heptyl): Drastically increase LogP, facilitating membrane intercalation. These are often explored for antimicrobial and antioxidant properties (e.g., terpenylanilines).[2]
Metabolic Bifurcation (The Toxicity Pathway)
The safety of N-alkyl anilines hinges on the competition between two metabolic pathways.
-
N-Dealkylation (Detoxification/Bioactivation): Removal of the alkyl group to yield the primary aniline.
-
N-Hydroxylation (Toxification): Direct oxidation of the nitrogen to form an N-hydroxy species, which can be esterified (sulfated/acetylated) to form a reactive nitrenium ion—the ultimate carcinogen binding to DNA (typically at the C8 position of Guanine).
Visualization: Metabolic Fate & SAR Logic
Figure 1: Metabolic bifurcation of N-alkyl anilines. Pathway A is often dominant for simple alkyl groups, while Pathway B leads to toxicity.
Therapeutic Applications & Case Studies
Kinase Inhibitors (CDK2 & VEGFR)
N-alkyl anilines function as ATP-mimetic pharmacophores. The N-alkyl group often occupies the hydrophobic pocket of the kinase ATP-binding site.
-
Mechanism: Competitive inhibition at the ATP binding site.
-
Case Study: N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.
Tubulin Polymerization Inhibitors
-
Mechanism: Binds to the colchicine site of tubulin, disrupting microtubule assembly and causing mitotic arrest.
-
Key Data: Compounds with specific N-alkyl chains showed IC50 values of ~1.4 µM for tubulin assembly inhibition.[5]
Comparative Potency Data
| Compound Class | Target / Activity | Key Substituent (R) | Potency (IC50/GI50) | Reference |
| Pyrazolyl-methyl anilines | CDK2 Inhibitor | R = Phenyl | 0.98 ± 0.06 µM | [1] |
| Pyridin-2-amines | Tubulin Polymerization | R = Ethyl/Propyl | 1.4 - 1.7 µM | [2] |
| N-Heptyl Aniline | Cytotoxicity (General) | R = n-Heptyl | ~10 - 50 µM | [3] |
| 9-Anilinoacridines | Leukemia (CCRF-CEM) | R = N-Mustard | 1.3 nM | [4] |
Experimental Protocols
These protocols are designed for validation of biological activity and metabolic stability.
Protocol A: Synthesis via Reductive Amination
Standard method to access N-alkyl derivatives from primary anilines.
-
Reagents: Primary aniline (1.0 eq), Aldehyde/Ketone (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.2 eq), DCE (Dichloroethane).
-
Procedure:
-
Dissolve aniline and carbonyl compound in DCE.
-
Add Acetic Acid (catalyst) and stir for 30 min to form the imine/iminium intermediate.
-
Add STAB slowly at 0°C or RT.[1]
-
Stir for 12–24 hours under
atmosphere. -
Quench: Add saturated
. Extract with DCM.
-
-
Validation: Confirm conversion by disappearance of the carbonyl peak in IR and appearance of N-H/N-Alkyl signals in NMR.
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Standard assay to determine IC50.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) at
cells/well in 96-well plates. Incubate 24h. -
Treatment:
-
Dissolve N-alkyl aniline in DMSO (Stock 10 mM).
-
Prepare serial dilutions in media (Final DMSO < 0.5%).
-
Add to wells; include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
-
-
Incubation: 48 to 72 hours at 37°C, 5%
. -
Readout:
-
Add MTT reagent (0.5 mg/mL final conc). Incubate 4h.
-
Remove media, solubilize formazan crystals with DMSO (100 µL).
-
Measure Absorbance at 570 nm.[1]
-
-
Calculation:
. Plot log(concentration) vs. viability to derive IC50.
Protocol C: Microsomal Metabolic Stability
Critical for assessing the N-dealkylation vs. N-oxidation liability.
-
System: Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.
-
Reaction Mix: Phosphate buffer (pH 7.4), Test Compound (1 µM), Microsomes.
-
Initiation: Pre-incubate 5 min at 37°C. Start reaction by adding NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+). -
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant by LC-MS/MS.
-
Monitor: Parent depletion (Intrinsic Clearance,
) and formation of Primary Aniline (m/z [M-Alkyl]+).
-
Visualizing the SAR Decision Matrix
Figure 2: Strategic design choices for N-alkyl aniline derivatives.
References
-
Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]
-
Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Synthesis and in vitro cytotoxicity of 9-anilinoacridines bearing N-mustard residue. European Journal of Medicinal Chemistry. [Link]
-
Metabolic activation of aromatic amines and dialkylnitrosamines. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Synthesis and Biological Evaluation of [research.amanote.com]
- 5. Synthesis and biological evaluation of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide and Safety Data Protocol: 2-Isopropyl-N-methylaniline Hydrochloride in Advanced Synthesis
Executive Summary & Chemical Identity
2-Isopropyl-N-methylaniline hydrochloride is a highly specialized secondary aniline derivative utilized extensively as a building block and ligand precursor in pharmaceutical drug development, agrochemical synthesis, and transition-metal catalysis. While the free base form of this compound is highly reactive, it is commercially supplied and stored as a hydrochloride salt to ensure long-term stability and precise stoichiometric handling.
This whitepaper provides an in-depth analysis of the compound's physicochemical properties, mechanistic toxicology, and field-proven methodologies for safe handling and synthetic application.
Physicochemical Properties & Structural Causality
Understanding the physical properties of this compound is critical for experimental design. Secondary anilines are inherently susceptible to auto-oxidation and often exhibit poor crystalline properties as free bases. By converting the amine to its hydrochloride salt, the nitrogen's lone pair is protonated, effectively neutralizing its nucleophilicity and preventing oxidative degradation. This causal relationship explains why the salt form boasts a significantly longer shelf life and allows for highly accurate mass measurements during reaction setup.
Table 1: Physicochemical Specifications
| Property | Value | Scientific Rationale |
| Chemical Name | 2-Isopropyl-N-methylaniline hydrochloride | Standard IUPAC nomenclature. |
| CAS Registry Number | 104338-66-1 | Unique identifier for the salt form. |
| Linear Formula | C₁₀H₁₅N · HCl | Represents the protonated anilinium core. |
| Molecular Weight | 185.70 g/mol | Critical for stoichiometric calculations. |
| Physical Form | Solid (Crystalline) | Facilitates precise weighing and handling. |
| Purity | ≥ 97% | Required for sensitive catalytic applications. |
| Storage Conditions | Dark, inert atmosphere, room temp | Prevents ambient moisture absorption and photolytic degradation. |
Hazard Identification & Mechanistic Toxicology
The toxicity profile of 2-Isopropyl-N-methylaniline hydrochloride is fundamentally linked to its molecular structure and dissociation dynamics.
Mechanistic Toxicology: When the crystalline salt contacts physiological moisture (e.g., sweat on the skin, tears, or mucous membranes of the respiratory tract), it dissociates into chloride and the weakly acidic anilinium ion. The resulting free secondary amine is highly lipophilic due to the bulky ortho-isopropyl group and the N-methyl substitution[1]. This lipophilicity allows the molecule to rapidly partition into the phospholipid bilayers of cellular membranes, causing structural disruption and triggering localized inflammatory cascades. This mechanism is the direct cause of the severe irritation noted in its GHS classification. Systemic absorption can lead to hepatic oxidation of the amine, potentially forming reactive intermediates that interfere with hemoglobin oxygen transport.
Table 2: GHS Hazard and Precautionary Statements
| Code | Description | Category |
| H302 | Harmful if swallowed | Hazard |
| H315 | Causes skin irritation | Hazard |
| H319 | Causes serious eye irritation | Hazard |
| H335 | May cause respiratory irritation | Hazard |
| P261 | Avoid breathing dust/fumes/gas/mist/vapours/spray | Precautionary |
| P280 | Wear protective gloves/clothing/eye & face protection | Precautionary |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. | Response |
Experimental Workflows: Free-Basing and Catalytic Application
In drug development, 2-isopropyl-N-methylaniline is frequently utilized as a substrate for transition-metal-catalyzed C-H functionalization or cross-coupling reactions[2]. Because transition metal catalysts (such as palladium or ruthenium complexes) are highly sensitive to acidic environments and halide poisoning, the hydrochloride salt must be rigorously converted to the free base prior to use.
Protocol: Controlled Deprotonation and Free-Base Extraction
This protocol is designed as a self-validating system to ensure complete conversion without product loss.
-
Suspension: In a fume hood, suspend 1.0 equivalent of 2-Isopropyl-N-methylaniline hydrochloride in a biphasic mixture of analytical-grade ethyl acetate (EtOAc) and deionized water (1:1 v/v) within a round-bottom flask.
-
Alkalinization: Under continuous magnetic stirring at 25°C, slowly add 2.0 M aqueous sodium hydroxide (NaOH) dropwise. Causality: The strong base deprotonates the anilinium ion, shifting the equilibrium entirely to the lipophilic free amine, which immediately migrates into the organic EtOAc layer.
-
System Validation: Halt stirring and allow the phases to separate. Extract a 1 mL aliquot of the aqueous layer and test with universal pH indicator paper. Validation Check: The protocol is self-validating only when the aqueous phase registers a pH > 10 . If pH < 10, add additional NaOH until the threshold is met, ensuring >99% conversion.
-
Phase Separation: Transfer the mixture to a separatory funnel. Drain the aqueous layer and collect the organic layer.
-
Aqueous Wash: Extract the remaining aqueous layer with two additional volumes of EtOAc to maximize the recovery of the free base.
-
Drying & Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the suspension and concentrate the filtrate under reduced pressure to yield the pure, reactive 2-Isopropyl-N-methylaniline as a pale oil[2].
Workflow for converting hydrochloride salt to reactive free base for catalytic synthesis.
Storage, Handling, and Emergency Protocols
To maintain the integrity of the compound and ensure laboratory safety, strict adherence to environmental controls is required.
Protocol: Safe Handling and Spill Response
-
Inert Storage Validation: Store the compound in a desiccator backfilled with Argon or Nitrogen. Validation Check: Use a positive-pressure balloon or a digital oxygen sensor inside the glovebox to confirm O₂ levels are below 5 ppm before opening the primary container.
-
PPE Requirements: Always handle using nitrile gloves (double-gloving recommended due to the compound's lipophilicity), a fitted respirator (N95 or P100) to prevent inhalation of the fine crystalline dust, and chemical safety goggles.
-
Spill Containment: In the event of a solid spill, do not use water, as this will initiate dissociation and increase skin-absorption risks. Mechanically sweep the solid into a hazardous waste container using a static-free brush.
-
Decontamination: Wipe the affected area with a solvent mixture of ethanol and water (70:30), followed by a mild acidic wash (e.g., 1% acetic acid) to protonate any residual trace free-base back into a water-soluble, easily removable salt.
References
-
2-Isopropyl-N-methylaniline | C10H15N | CID 18686608 - PubChem - NIH Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid Source: ACS Omega URL:[Link]
Sources
Molecular Weight and Formula of N-Methyl-o-Cumidine Hydrochloride: A Comprehensive Technical Guide
Executive Summary
N-methyl-o-cumidine hydrochloride (systematically known as N-methyl-2-isopropylaniline hydrochloride) is a sterically hindered secondary amine salt utilized in advanced synthetic chemistry, dye manufacturing, and the study of molecular rotors. This whitepaper provides an in-depth analysis of its chemical identity, structural properties, and step-by-step methodologies for its synthesis and analytical validation, designed for researchers and drug development professionals requiring precise stoichiometric and mechanistic data.
Chemical Identity and Fundamental Properties
The precise determination of molecular weight and chemical formula is the cornerstone of stoichiometric accuracy in any synthetic workflow or pharmacokinetic calculation.
-
Nomenclature: N-Methyl-o-cumidine hydrochloride (IUPAC: N-methyl-2-(propan-2-yl)aniline hydrochloride).
-
Molecular Formula: The free base, N-methyl-o-cumidine, possesses the chemical formula C10H15N. Upon stoichiometric protonation with hydrochloric acid, it forms a stable salt with the empirical formula C10H16ClN [1][2].
-
Molecular Weight: The exact molar mass of the hydrochloride salt is 185.69 g/mol [1][2]. This is derived from the standard atomic weights of its constituent elements: Carbon (12.011 × 10), Hydrogen (1.008 × 16), Chlorine (35.45 × 1), and Nitrogen (14.007 × 1)[3].
Data Presentation: Physicochemical Properties Summary
| Property | Value / Description |
| Chemical Name | N-Methyl-2-isopropylaniline hydrochloride |
| Salt Molecular Formula | C10H16ClN |
| Salt Molecular Weight | 185.69 g/mol |
| Free Base Formula | C10H15N |
| Free Base Molecular Weight | 149.24 g/mol |
| Physical State | Solid (typically a white to off-white crystalline powder) |
Structural Significance & Mechanistic Insights
The structural architecture of N-methyl-o-cumidine is defined by the bulky isopropyl group located at the ortho position relative to the N-methylamino moiety. Understanding the causality behind handling this compound as a salt rather than a free base is critical for experimental success.
Causality of Experimental Choices:
-
Steric Hindrance: The isopropyl group restricts the free rotation of the C(aryl)-N bond. This specific steric clash is highly valuable in advanced structural studies, such as the design of "proton brakes" and molecular rotors, where the protonation state of the nitrogen directly controls the rotational speed of the molecule[4].
-
Salt Formation for Stability: Secondary anilines in their free base form are electron-rich, making them highly susceptible to rapid air oxidation (often degrading into dark, viscous oils over time). Converting the free base to the hydrochloride salt (C10H16ClN) locks the lone pair on the nitrogen atom. This dramatically increases oxidative stability, enhances aqueous solubility, and provides a crystalline solid that is significantly easier to weigh for precise stoichiometric reactions.
Mechanistic rationale for the conversion of the free base to the stable hydrochloride salt.
Experimental Protocols: Synthesis and Salt Formation
To ensure high trustworthiness and reproducibility, the following self-validating protocol details the generation of the hydrochloride salt from the synthesized free base.
Step-by-Step Methodology: Preparation of N-Methyl-o-Cumidine Hydrochloride
-
Dissolution: Dissolve 1.0 equivalent (e.g., 14.92 g, 0.10 mol) of freshly distilled N-methyl-o-cumidine (free base) in 100 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an inert nitrogen atmosphere.
-
Causality: Anhydrous, non-polar solvents ensure that the resulting polar hydrochloride salt will precipitate immediately upon formation, driving the reaction to completion and preventing hydrolysis.
-
-
Acidification: Slowly add 1.05 equivalents of a standardized solution of HCl in dioxane (4M) dropwise, or bubble dry HCl gas through the solution. Maintain the reaction temperature at 0–5 °C using an ice bath.
-
Causality: The neutralization reaction is exothermic. Cooling prevents solvent boil-off and localized thermal degradation, ensuring a controlled crystallization process.
-
-
Validation Check (Self-Validating Step): Monitor the pH of the mother liquor by spotting an aliquot onto wet pH paper. The addition is complete when the pH stabilizes at ~2, indicating full protonation of the amine.
-
Isolation: Filter the resulting white crystalline precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 20 mL of cold anhydrous ether to remove any unreacted free base or lipophilic impurities.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to a constant weight. The final mass should align with the theoretical yield based on the target molecular weight of 185.69 g/mol .
Analytical Validation Workflow
Verification of the C10H16ClN formula requires a multi-modal analytical approach to confirm both the organic framework and the presence of the counterion.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Utilizing Electrospray Ionization (ESI+), the mass spectrometer will strip the chloride counterion, detecting the protonated free base
. The expected m/z is 150.13 (calculated for ). -
NMR Spectroscopy:
NMR in or DMSO- will reveal the characteristic septet of the isopropyl methine proton and the sharp singlet of the N-methyl group. In non-exchanging solvents, the protonated amine will appear as a broad singlet integrating to ( ). -
Elemental Analysis (Combustion Analysis): Confirms the mass percentages of C, H, N, and Cl to definitively validate the C10H16ClN empirical formula.
Orthogonal analytical workflow for verifying the molecular weight and formula of the salt.
Applications in Advanced Chemical Design
The precise structural properties of N-methyl-o-cumidine hydrochloride make it a critical reagent in several specialized chemical sectors:
-
Dye Synthesis: Historically, N-methyl-o-cumidine has been utilized as a sterically hindered building block. It is condensed with formaldehyde and o-chlorobenzaldehyde to synthesize complex triphenylmethane dyes, where the steric bulk of the isopropyl group directly influences the absorption spectrum and fastness of the resulting dye[5].
-
Molecular Rotors and Switches: Recent advancements in physical organic chemistry utilize N-methyl-2-isopropylaniline derivatives to engineer "proton brakes." The protonation of the nitrogen atom (forming the hydrochloride salt) drastically decelerates the rotation around the N-Aryl bond due to the loss of resonance stabilization and increased steric clash, effectively acting as a controllable molecular switch[4].
References
-
PhBACl (C10H16ClN) CAS 30684-06-1. Watson International Limited.[Link]
-
(+)-Methamphetamine hydrochloride | C10H16ClN | CID 66124. PubChem - NIH.[Link]
-
C10H16ClN molar mass. WebQC.[Link]
-
Full text of "The Journal of the Society of Dyers and Colourists 1957-07: Vol 73 Iss 7". Internet Archive.[Link]
-
Regiospecific Synthesis and Structural Studies of 3,5-Dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones. ACS Omega - ACS Publications.[Link]
Sources
Methodological & Application
Application Note: Preparation and Purification of N-Methyl-2-isopropylaniline Hydrochloride
Abstract
This application note details the optimized protocol for converting N-methyl-2-isopropylaniline (Free Base) into its stable Hydrochloride (HCl) salt . While the free base (CAS 7117-18-2) is a liquid prone to oxidative degradation, the hydrochloride salt provides a stable, crystalline solid suitable for long-term storage and pharmaceutical formulation. This guide addresses specific challenges associated with this substrate, particularly the steric hindrance imposed by the ortho-isopropyl group and the tendency of the lipophilic salt to "oil out" during crystallization.
Introduction
N-methyl-2-isopropylaniline is a hindered secondary amine often used as an intermediate in the synthesis of agrochemicals (e.g., chloroacetanilide herbicides) and pharmaceutical scaffolds.
Chemical Context
-
Substrate: N-methyl-2-isopropylaniline (Liquid, pale yellow).
-
Target: N-methyl-2-isopropylaniline
HCl (Solid, white to off-white). -
Key Challenge: The ortho-isopropyl group increases lipophilicity and steric bulk. Standard aqueous acidification often yields a gummy oil rather than a precipitate. This protocol utilizes an anhydrous precipitation method to ensure high yield and crystallinity.
Reaction Scheme
The protonation occurs at the secondary amine nitrogen. The steric bulk of the isopropyl group requires non-polar solvent systems to facilitate crystal lattice formation over oil formation.
Figure 1: Reaction scheme for the conversion of free base to hydrochloride salt.
Materials and Safety (E-E-A-T)
Chemical Safety Data
| Component | CAS No.[1][2][3] | Hazard Class | Key Safety Note |
| N-methyl-2-isopropylaniline | 7117-18-2 | Toxic, Irritant | Methemoglobinemia hazard. Readily absorbed through skin. Double-glove (Nitrile).[4] |
| HCl (4M in Dioxane) | 7647-01-0 | Corrosive, Flammable | Use in fume hood. Reacts violently with water. |
| Ethyl Acetate (EtOAc) | 141-78-6 | Flammable | Anhydrous grade required (<0.05% water). |
| Diethyl Ether | 60-29-7 | Extremely Flammable | Peroxide former. Ensure peroxide test is negative. |
Equipment
-
Three-neck round-bottom flask (flame-dried, N2 purged).
-
Pressure-equalizing addition funnel.
-
Schlenk line or Nitrogen manifold.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Method A: Anhydrous Precipitation (Recommended)
This method is designed to prevent the formation of "oils" by maintaining a strictly anhydrous environment.
Step 1: Solubilization
-
Equip a 250 mL three-neck flask with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Charge the flask with 10.0 g (67.0 mmol) of N-methyl-2-isopropylaniline.
-
Add 100 mL of anhydrous Ethyl Acetate (EtOAc) .
-
Expert Insight: EtOAc is preferred over Diethyl Ether for the initial solvent because its slightly higher polarity helps solubilize the forming salt just enough to promote crystal growth rather than rapid amorphous precipitation.
-
Step 2: Acid Addition (Controlled)
-
Charge the addition funnel with 20 mL of 4M HCl in Dioxane (80 mmol, 1.2 equiv).
-
Cool the reaction flask to 0–5°C using an ice bath.
-
Add the HCl solution dropwise over 30 minutes with vigorous stirring.
-
Observation: A white precipitate should begin to form after ~5 mL addition.
-
Critical Control: If the solution turns cloudy but no solid forms (oiling out), stop addition. Scratch the glass wall with a glass rod or add a seed crystal.[5] Do not proceed until solids are visible.
-
Step 3: Aging and Isolation
-
After addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 1 hour.
-
Cool back to 0°C for 30 minutes to maximize yield.
-
Filter the solid using a Buchner funnel under vacuum.
-
Wash: Rinse the filter cake 2x with 20 mL of cold, anhydrous EtOAc.
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Workflow Diagram
Figure 2: Step-by-step workflow for anhydrous salt formation.
Troubleshooting & Process Control
The "Oiling Out" Phenomenon
Due to the ortho-isopropyl group, the lattice energy of this salt is competing with solvation forces. If the product separates as a heavy oil:
-
Re-dissolve: Heat the mixture until the oil dissolves (add minimal MeOH if necessary).
-
Slow Cool: Allow to cool very slowly to room temperature with slow stirring.
-
Anti-solvent: Add diethyl ether dropwise to the turbid solution to induce nucleation.
Hygroscopicity
Aniline hydrochlorides are often hygroscopic.[6][7]
-
Storage: Store in a desiccator or under inert atmosphere.
-
Handling: Minimize exposure to humid air during filtration.
Characterization Specifications
To validate the synthesis, the following parameters should be checked.
| Test | Acceptance Criteria | Method |
| Appearance | White to off-white crystalline solid | Visual |
| 1H NMR (DMSO-d6) | Shift of N-Me protons (~2.8-3.0 ppm) and disappearance of NH signal or appearance of broad NH2+ peak. | 400 MHz NMR |
| Melting Point | Distinct sharp range (e.g., >140°C, TBD experimentally*) | Capillary MP |
| Chloride Content | 19.0% ± 0.5% (Theoretical) | Argentometric Titration |
*Note: Specific melting point varies by crystal polymorph and purity; user must establish baseline.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18686608, 2-Isopropyl-N-methylaniline. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for steric hindrance in amines).
Sources
- 1. 2-Isopropylaniline | 643-28-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. 2-Isopropyl-N-methylaniline | C10H15N | CID 18686608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Introduction: Navigating the Challenges of Methylating Hindered Anilines
An Application Guide to the N-methylation of Sterically Hindered Anilines
N-methylated anilines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. The introduction of a methyl group to the nitrogen atom of an aniline can significantly alter the molecule's physical, chemical, and biological properties. However, the seemingly simple task of N-methylation becomes a considerable synthetic challenge when the aniline is sterically hindered, for instance, by bulky ortho-substituents. This steric congestion impedes the approach of methylating agents to the nitrogen atom, drastically reducing reactivity and often leading to low yields or no reaction at all with traditional methods.
Classical N-methylation techniques, such as the use of methyl halides (e.g., methyl iodide), are often fraught with difficulties.[1][2] These reagents are not only toxic but also prone to over-alkylation, leading to the formation of undesired quaternary ammonium salts.[1][3] For sterically hindered anilines, forcing conditions required to overcome the steric barrier can lead to decomposition and a complex mixture of by-products.[4][5]
This application note serves as a detailed guide for researchers, scientists, and drug development professionals, outlining robust and field-proven protocols for the successful N-methylation of sterically hindered anilines. We will delve into the mechanistic underpinnings of modern synthetic strategies, providing not just step-by-step instructions but also the rationale behind the choice of reagents and conditions. The protocols discussed herein are selected for their reliability, substrate scope, and improved environmental footprint compared to classical methods.
Protocol 1: Zeolite-Catalyzed Mono-N-methylation with Dimethyl Carbonate (DMC)
Rationale and Expertise: The use of dimethyl carbonate (DMC) as a methylating agent represents a significant advancement in green chemistry. DMC is non-toxic, and the reaction co-products (methanol and CO2) are environmentally benign.[6][7] When coupled with zeolite catalysts, this method offers exceptional selectivity for mono-N-methylation, even with challenging sterically hindered substrates like 2,6-dimethylaniline.[6] The zeolite's dual acid-base properties and shape-selective catalytic environment are key to activating the DMC and facilitating the reaction at temperatures lower than typically required.[6][7][8]
Mechanism: The reaction is believed to proceed through the formation of carbamate intermediates within the zeolite pores. The aniline first reacts with DMC to form a carbamate (ArNHCO₂Me). This intermediate is then methylated by another molecule of DMC to yield an N-methyl-carbamate [ArN(CH₃)CO₂Me], which subsequently decomposes to the N-methylaniline product, releasing methanol and carbon dioxide.[6] This pathway effectively circumvents the direct reaction pathway that can lead to over-methylation.
Caption: Zeolite-catalyzed N-methylation workflow.
Experimental Protocol:
-
Preparation: To a high-pressure autoclave, add the sterically hindered aniline (1.0 eq), dimethyl carbonate (DMC, serving as both reagent and solvent), and the zeolite catalyst (e.g., NaY faujasite, with a zeolite/aniline weight ratio of approximately 0.28–4.0).[6]
-
Reaction: Seal the autoclave and heat the reaction mixture to 120–150 °C with stirring.[6] The optimal temperature and reaction time will depend on the specific substrate's reactivity. Monitor the reaction progress by taking aliquots and analyzing them by GC or LC-MS.
-
Work-up: After the reaction is complete (typically 3-21 hours), cool the autoclave to room temperature and vent any excess pressure.[6]
-
Purification: Filter the reaction mixture to remove the zeolite catalyst. Wash the catalyst with a suitable organic solvent (e.g., acetone or ethyl acetate). The filtrate, containing the product, unreacted DMC, and by-products, can be concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the pure N-methylaniline.
Data Summary:
| Substrate Example | Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Mono-N-methyl (%) | Reference |
| 2,6-Dimethylaniline | NaY | 130 | 21 | 79 | 92 | [6] |
| o-Methylaniline | NaY | 130 | 5 | 76 | 97 | [6] |
| p-Nitroaniline | NaY | 130 | 5 | 93 | 95 | [6] |
Protocol 2: The Eschweiler-Clarke Reaction for Hindered Systems
Rationale and Expertise: The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formaldehyde and formic acid.[3][9] Its primary advantage is that the reaction stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[3][10] While it can sometimes lead to polymerization or side reactions with less substituted anilines,[4] for certain sterically hindered substrates, careful control of reaction conditions can make it a viable, high-yielding option.
Mechanism: The reaction proceeds via reductive amination. The amine first condenses with formaldehyde to form a methylene imine (or the corresponding iminium ion after protonation). This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine and carbon dioxide.[1][3] The release of CO₂ gas makes the reaction irreversible.[3] For primary amines, this two-step process can occur twice to yield the N,N-dimethylated product.[9]
Caption: Key steps in the Eschweiler-Clarke reaction.
Experimental Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, add the sterically hindered aniline (1.0 eq), formic acid (excess, e.g., 5-10 eq), and formaldehyde (37% aqueous solution, excess, e.g., 5-10 eq).[1][3]
-
Reaction: Heat the mixture to reflux (typically near 100°C) for several hours (e.g., 8-20 h).[3] The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, carefully make the reaction mixture basic by adding an aqueous solution of NaOH or K₂CO₃ until the effervescence ceases.
-
Purification: Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.
Key Considerations:
-
Substrate Sensitivity: Some anilines, particularly those that are not heavily substituted, can form resins under these conditions.[4] A small-scale test reaction is always recommended.
-
Mono- vs. Di-methylation: By carefully controlling the stoichiometry of formaldehyde and the reaction time, it is sometimes possible to achieve selective mono-methylation.[1] However, the classic procedure with excess reagents typically leads to the di-methylated product for primary anilines.[9]
Protocol 3: Transition Metal-Catalyzed N-methylation via "Borrowing Hydrogen"
Rationale and Expertise: Transition metal catalysis offers a powerful and atom-economical approach to N-methylation. The "borrowing hydrogen" or "hydrogen autotransfer" strategy utilizes an inexpensive and low-toxicity C1 source like methanol.[11] Catalysts based on ruthenium (Ru) or iridium (Ir) are particularly effective.[11][12] These reactions are often tolerant of a wide range of functional groups and have been successfully applied to aniline derivatives with steric hindrance at the meta and ortho positions.[13][14]
Mechanism: The catalytic cycle begins with the dehydrogenation of methanol by the metal complex to form a metal-hydride species and formaldehyde in situ. The aniline then condenses with the formaldehyde to form an imine. The metal-hydride then reduces the imine to the N-methylated aniline, regenerating the active catalyst. The only byproduct of this process is water.[11]
Caption: Catalytic cycle for N-methylation with methanol.
Experimental Protocol (General procedure based on Ru-catalysis):
-
Preparation: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine the sterically hindered aniline (1.0 eq), the ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), a weak base (e.g., Cs₂CO₃, 0.5 eq), and methanol as the solvent.[11]
-
Reaction: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (e.g., 120-150 °C) for the required time (e.g., 12 h).[11]
-
Work-up: After cooling, the reaction mixture can be filtered through a short pad of celite to remove inorganic salts and the catalyst.
-
Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the desired N-methylated product.
Data Summary for Ru-Catalyzed Methylation:
| Substrate Example | Catalyst Loading (mol%) | Base | Yield (%) | Reference |
| m-Toluidine | 0.5 | Cs₂CO₃ | 98 | [11] |
| 3,5-Dimethylaniline | 0.5 | Cs₂CO₃ | 84 | [13] |
| 2,4-Dimethylaniline | 1.0 | K₂CO₃ | Low conversion | [14] |
Note: Steric hindrance, especially at the ortho-position, can significantly impact yield, as seen with 2,4-dimethylaniline.[14]
Comparative Analysis and Conclusion
Choosing the optimal protocol for N-methylating a sterically hindered aniline depends on several factors, including the specific substrate, available equipment, and desired environmental impact.
| Feature | Zeolite/DMC | Eschweiler-Clarke | Borrowing Hydrogen (Ru/Ir) |
| Methyl Source | Dimethyl Carbonate | Formaldehyde/Formic Acid | Methanol |
| Key Advantage | Green, high mono-selectivity | No quaternary salts, inexpensive | Atom-economical, broad scope |
| Conditions | High Temp (120-150°C), High Pressure | Reflux (∼100°C), Atmospheric Pressure | High Temp (120-150°C), Inert atm. |
| Limitations | Requires autoclave | Potential for resin formation | Catalyst cost, air/moisture sensitivity |
| Best For | Mono-methylation, green synthesis | Di-methylation, cost-sensitive synthesis | Functional group tolerance |
For selective mono-N-methylation , the zeolite-catalyzed DMC method is an excellent choice, offering high selectivity and a favorable environmental profile.[6][8] The Eschweiler-Clarke reaction , while a classic, should be approached with caution for sensitive substrates but remains a cost-effective option, particularly when N,N-dimethylation is the goal.[3] For substrates with diverse and sensitive functional groups, the transition metal-catalyzed "borrowing hydrogen" approach provides a versatile and powerful tool, despite the higher initial cost of the catalyst.[11][12]
Ultimately, the successful N-methylation of sterically hindered anilines is achievable through the careful selection and application of modern synthetic protocols. By understanding the mechanisms and limitations of each method, researchers can effectively navigate the challenges posed by steric congestion to access these valuable chemical entities.
References
-
Selva, M., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry, 68(22), 8433-8443. [Link][7][8]
-
Selva, M., Tundo, P., & Perosa, A. (1999). Selective mono-N-methylation of primary aromatic amines by dimethyl carbonate over faujasite X- and Y-type zeolites. Journal of the Chemical Society, Perkin Transactions 1, (11), 1687-1691. [Link][6]
-
Li, Z., et al. (2025). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 30(17), 3456. [Link][1]
-
Selva, M., & Perosa, A. (2003). Reaction of Functionalized Anilines with Dimethyl Carbonate over NaY Faujasite. 3. Chemoselectivity toward Mono-N-methylation. The Journal of Organic Chemistry. [Link]
-
Seo, H., et al. (2018). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. Tetrahedron, 74(1), 81-85. [Link][15]
-
Bidal, Y. D., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics, 41(12), 1546-1558. [Link][16]
-
Deng, W., et al. (2018). methylation of amines using formic acid via simple inorganic base catalysis. Chinese Chemical Letters, 29(10), 1521-1524. [Link][17]
-
Zhang, J., et al. (2021). Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions. Green Chemistry, 23(16), 5895-5901. [Link][18]
-
Wikipedia contributors. (2023). Eschweiler–Clarke reaction. Wikipedia, The Free Encyclopedia. [Link][3]
-
ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. [Link]
-
Khusnutdinov, R. I., et al. (2020). Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmm. Petroleum Chemistry, 60(8), 923-930. [Link][19]
-
Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 8(39), 36151-36158. [Link][11]
-
Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. [Link][9]
-
Bidal, Y. D., et al. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Universidad de Zaragoza. [Link][12]
-
Organic Chemistry. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link][10]
-
George, R., et al. (2014). Activity of Aniline Methylation over Fe- Cu- Cr Ternary Spinel Systems. Bulletin of Chemical Reaction Engineering & Catalysis, 9(1), 39-44. [Link]
-
Cheong, J. Y., & Beller, M. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA International Journal for Chemistry, 69(10), 604-607. [Link][20]
-
Cheong, J. Y., & Beller, M. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA, 69(10), 604-607. [Link]
-
Reddy, G. S., et al. (2012). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 17(5), 5435-5447. [Link]
-
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. Organic Chemistry Portal. [Link][21]
-
Li, F., et al. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega. [Link][13]
-
Selva, M., & Perosa, A. (2015). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. Catalysis Science & Technology. [Link]
-
Gök, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Molecules, 28(3), 1401. [Link][14]
-
ResearchGate. (n.d.). N-Monomethylation of amines using paraformaldehyde and H2. [Link]
-
Mernyák, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1039-1045. [Link]
-
Organic Syntheses. (n.d.). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. [Link][4]
-
Lehigh Preserve. (n.d.). The Chemistry Of Some Derivatives Of 2,5-diphenyl-1,4-dithiin. Part A. Kinetics Of Methylation Of Substituted Anilines And Thioa. [Link]
-
ResearchGate. (2024, January 16). Catalysis‐Controlled Selective N‐mono or N‐di‐methylation of Anilines: A Review on Synthesis of N‐methyl or N,N‐dimethyl anilines. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link][22]
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2017). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. [Link][23]
-
Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). [Link][24]
-
MDPI. (2025). Recent Developments in Heterogeneous Catalysis of N-Methylation Reaction with CO₂. [Link]
-
Bohm, S., et al. (2002). Sterically Hindered Resonance in Methyl-Substituted Anilines in the Gas Phase. The Journal of Organic Chemistry, 67(20), 7049-7055. [Link]
-
Procter, D. J., et al. (2020). Trialkylammonium salt degradation: implications for methylation and cross-coupling. Chemical Science, 11(30), 7949-7959. [Link]
-
Banerjee, A. K., et al. (2025). Use of Methyliodide in o-Methylation of organic compounds. Organic & Medicinal Chem IJ, 14(2), 555882. [Link][2]
-
Reddit. (2017, May 17). Lost with the N,N-dimethylation of an aniline. r/chemistry. [Link][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. reddit.com [reddit.com]
- 6. iris.unive.it [iris.unive.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. name-reaction.com [name-reaction.com]
- 10. youtube.com [youtube.com]
- 11. Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zaguan.unizar.es [zaguan.unizar.es]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. html.rhhz.net [html.rhhz.net]
- 18. Alcohol promoted N-methylation of anilines with CO2/H2 over a cobalt catalyst under mild conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 23. books.rsc.org [books.rsc.org]
- 24. Arylamine synthesis by amination (alkylation) [organic-chemistry.org]
Application Note: High-Efficiency Coupling Protocols for 2-Isopropyl-N-methylaniline in Peptidomimetic Synthesis
Executive Summary
This guide details the synthetic integration of 2-Isopropyl-N-methylaniline (CAS: 7117-18-2) into peptidomimetic scaffolds. This specific building block is structurally significant due to the combination of N-methylation and ortho-isopropyl steric bulk. These features dramatically restrict conformational freedom, making it an ideal "steric anchor" for inducing
However, these same features render the molecule a poor nucleophile . Standard peptide coupling protocols (EDC/NHS, DCC) typically fail, resulting in low yields or incomplete conversion. This application note provides validated, high-efficiency protocols using HATU/HOAt and Acid Chloride methodologies, specifically optimized to overcome the steric barrier of the 2-isopropyl group.
Strategic Analysis: The Steric Challenge
The successful utilization of 2-Isopropyl-N-methylaniline requires understanding its electronic and steric profile.
Steric vs. Electronic Factors[1]
-
Electronic: The nitrogen lone pair is electron-rich due to the alkyl ring substituents, theoretically increasing nucleophilicity.
-
Steric (Dominant): The ortho-isopropyl group creates a "picket fence" effect, shielding the nitrogen. The N-methyl group further crowds the reaction center.
-
Consequence: The nitrogen cannot easily attack the carbonyl carbon of an activated amino acid.[1] The reaction rate is orders of magnitude slower than primary anilines.[1]
Decision Framework for Coupling
Use the following logic to select the appropriate protocol:
Figure 1: Decision tree for selecting the coupling strategy based on the acid partner.
Experimental Protocols
Protocol A: HATU-Mediated Coupling (Recommended for Amino Acids)
Objective: Couple Fmoc-AA-OH to 2-Isopropyl-N-methylaniline without racemizing the amino acid.[2] Mechanism: HATU generates a highly reactive O-azabenzotriazole ester (OAAt), which is less sterically demanding than OBt esters and benefits from the "neighboring group effect" of the pyridine nitrogen [1].
Materials
-
Amine: 2-Isopropyl-N-methylaniline (1.0 equiv)[3]
-
Acid: Fmoc-Amino Acid (1.2 – 1.5 equiv)
-
Reagent: HATU (1.2 – 1.5 equiv)
-
Additive: HOAt (1.2 – 1.5 equiv) - Critical for hindered amines.
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure
-
Pre-activation: In a dry vial, dissolve the Fmoc-Amino Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.2 M).
-
Base Addition: Add DIPEA (1.5 equiv) and stir for 2 minutes. The solution should turn yellow.[1][4]
-
Note: Do not stir longer than 5 minutes to avoid racemization of the activated ester.[1]
-
-
Amine Addition: Add 2-Isopropyl-N-methylaniline (1.0 equiv) and the remaining DIPEA (1.5 equiv).
-
Microwave Irradiation (Optional but Recommended):
-
Workup: Dilute with Ethyl Acetate. Wash sequentially with 5% citric acid (removes unreacted amine/base), sat.[1] NaHCO3, and brine.[1][5]
-
Purification: Flash chromatography is usually required.[2][1]
Protocol B: Acid Chloride Method (High Reactivity)
Objective: Coupling to non-chiral acids or robust fragments where racemization is not a concern.[2][1] Mechanism: Conversion of the acid to an acyl chloride creates the most electrophilic species possible, capable of overcoming the poor nucleophilicity of the hindered aniline.
Materials
-
Amine: 2-Isopropyl-N-methylaniline (1.0 equiv)[3]
-
Acid: Carboxylic Acid (1.2 equiv)[2]
-
Chlorinating Agent: Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) OR Oxalyl Chloride/DMF (cat).
-
Base: 2,6-Lutidine or sym-Collidine (2.0 equiv).
-
Solvent: DCM (Dichloromethane), anhydrous.[1]
Step-by-Step Procedure
-
Acyl Chloride Formation:
-
Coupling:
-
To the solution of the fresh Acyl Chloride, add 2,6-Lutidine (2.0 equiv).
-
Add 2-Isopropyl-N-methylaniline (1.0 equiv) dropwise.
-
-
Reflux: Heat the reaction to reflux (40°C) for 4–12 hours.
-
Quench: Cool to RT and add sat. NH4Cl solution.
Analytical Data & Quality Control
The formation of the amide bond results in distinct spectroscopic signatures. Due to the steric bulk, rotamers are frequently observed in NMR.
| Technique | Observation | Interpretation |
| 1H NMR | Doublet peaks for Isopropyl -CH3 | Due to restricted rotation (atropisomerism), the two methyls of the isopropyl group may appear chemically non-equivalent (diastereotopic). |
| 1H NMR | N-Methyl shift | The N-Me signal typically shifts downfield (3.0 - 3.3 ppm) upon acylation. |
| LC-MS | M+H Peak | Mass confirmation is essential. Note that hindered amides may ionize poorly; use acidic mobile phase (0.1% Formic Acid).[1] |
Visualizing the Conformational Lock
The diagram below illustrates the steric clash that forces the peptidomimetic into a specific conformation (often cis-amide or twisted trans), which is the basis for its bioactivity.
Figure 2: Steric interaction map.[2] The repulsion between the ortho-isopropyl group and the amide carbonyl restricts bond rotation, enforcing a rigid peptidomimetic structure.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| No Reaction (0% Yield) | Nucleophile is too hindered for standard activation. | Switch from EDC/HOBt to HATU/HOAt or Acyl Chloride .[1] |
| Low Conversion (<30%) | Reaction temperature too low. | Apply Microwave heating (60°C). Steric hindrance raises the activation energy.[1] |
| Epimerization (Racemization) | Over-activation or prolonged base exposure.[2][1] | Use Collidine or TMP (weaker bases) instead of DIPEA/TEA.[1] Reduce pre-activation time. |
| Product is an Oil/Gum | Rotameric mixtures prevent crystallization.[2][1] | Purify via Reverse Phase HPLC (C18). Lyophilize to obtain a powder.[1] |
References
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.[1] Link
-
Coste, J., Frérot, E., & Jouin, P. (1991). Coupling N-methylated amino acids using PyBroP and PyBOP.[1][4] The Journal of Organic Chemistry, 56(6), 2344-2346. Link
-
Herman, L. W., et al. (2021).[1] Strategies to Overcome Steric Hindrance in N-Methylated Peptide Synthesis. BenchChem Technical Notes. Link
Sources
Application Note: Optimized Eschweiler-Clarke Methylation of o-Isopropylaniline
Abstract
This application note details the protocol for the reductive methylation of o-isopropylaniline (2-isopropylaniline) to N,N-dimethyl-2-isopropylaniline using the Eschweiler-Clarke reaction. While the Eschweiler-Clarke method is the gold standard for generating tertiary amines without quaternary ammonium salt contamination, the steric bulk of the ortho-isopropyl group presents a kinetic challenge. This guide provides an optimized reagent stoichiometry and workflow designed to overcome steric hindrance, ensure complete conversion, and manage the vigorous evolution of carbon dioxide associated with the reaction.
Introduction & Strategic Analysis
The Substrate Challenge
o-Isopropylaniline possesses a bulky isopropyl group adjacent to the amino functionality. In nucleophilic substitution reactions (e.g., using methyl iodide), this steric hindrance often leads to uncontrolled poly-alkylation or stalled mono-methylation.
Why Eschweiler-Clarke?
The Eschweiler-Clarke reaction is preferred for this transformation because it is self-limiting . It selectively produces the tertiary amine and chemically cannot proceed to the quaternary ammonium salt.
-
Mechanism: Reductive amination via in situ formation of an iminium ion, followed by irreversible hydride transfer from the formate anion.
-
Key Advantage: The transition state for the hydride transfer is less sensitive to steric bulk than the SN2 transition state required for alkyl halide methylation, making this method robust even for ortho-substituted anilines.
Reaction Mechanism
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through two distinct cycles: first to the secondary amine (N-methyl-2-isopropylaniline), and second to the tertiary amine (N,N-dimethyl-2-isopropylaniline).
Critical Insight: The second cycle is slower due to the increased steric crowding of the N-methyl intermediate. Sufficient heat and excess reagents are required to drive this step to completion.
Figure 1: Stepwise mechanistic pathway of the Eschweiler-Clarke methylation. Note that the hydride donor is the formate anion, releasing CO2 as the driving force.
Reagents & Equipment
Chemical Reagents
| Reagent | Grade/Purity | Role | Stoichiometry (Optimized) |
| o-Isopropylaniline | >98% | Substrate | 1.0 equiv.[1] |
| Formaldehyde | 37% aq. solution (Formalin) | Methyl Source | 5.0 equiv. |
| Formic Acid | 98-100% | Reductant & Solvent | 10.0 equiv. |
| Sodium Hydroxide | 4M aq. solution | Workup Base | As needed to pH >12 |
| Diethyl Ether or DCM | ACS Grade | Extraction Solvent | - |
| Magnesium Sulfate | Anhydrous | Drying Agent | - |
Expert Note on Stoichiometry: Standard protocols suggest 2.2 eq of formaldehyde and 4-5 eq of formic acid. For o-isopropylaniline, we increase this to 5.0 eq and 10.0 eq respectively. The excess formic acid acts as a solvent to maintain solubility of the bulky ammonium intermediates and ensures a high boiling point for the reaction mixture.
Equipment
-
Round-bottom flask (2-neck or 3-neck).
-
Reflux condenser (efficient water cooling is essential to retain formaldehyde).
-
Magnetic stir bar or overhead stirrer (viscosity may increase).
-
Addition funnel (pressure-equalizing).
-
Oil bath (set to 110°C).
Experimental Protocol
Step 1: Reaction Setup
-
Charge the Flask: Add o-isopropylaniline (1.0 equiv) to the round-bottom flask.
-
Acid Addition: Cool the flask in an ice bath (0°C). Slowly add Formic Acid (10.0 equiv) with stirring.
-
Caution: This is an exothermic acid-base reaction. Fuming may occur.
-
-
Formaldehyde Addition: Add Formaldehyde (37% aq, 5.0 equiv) to the mixture.
-
Heating: Remove the ice bath. Attach the reflux condenser. Heat the mixture to reflux (internal temp ~100°C).
Step 2: Reaction Monitoring & CO2 Evolution
-
Observation: As the reaction reaches ~90°C, vigorous evolution of CO2 gas will begin. Ensure the condenser is open to the atmosphere (or a bubbler) to prevent pressure buildup.
-
Duration: Reflux for 16–24 hours .
-
Note: The steric hindrance of the isopropyl group significantly slows the second methylation step. Do not shorten this time.
-
-
In-Process Control (IPC): Monitor by TLC (Silica, 10% EtOAc/Hexane) or GC-MS.
-
Target: Disappearance of the secondary amine intermediate (N-methyl-2-isopropylaniline). If the intermediate persists after 18h, add an additional 1.0 eq of Formaldehyde and reflux for 4h.
-
Step 3: Workup
-
Cooling: Cool the reaction mixture to room temperature.
-
Acidification (Optional Wash): Add 20 mL of 1M HCl. (This ensures all amine is protonated and stays in the aqueous phase). Wash the aqueous layer with 2 x 20 mL Diethyl Ether.
-
Purpose: Removes non-basic impurities (unreacted aldehydes, neutrals). Discard the ether layer.
-
-
Basification: Cool the aqueous layer back to 0°C. Slowly add 4M NaOH solution with vigorous stirring until the pH is >12.
-
Observation: The product will oil out as a distinct organic layer (yellow/brown oil).
-
-
Extraction: Extract the aqueous mixture with Diethyl Ether (3 x 50 mL).
-
Drying: Combine the organic extracts, wash with Brine (1 x 50 mL), and dry over Anhydrous Magnesium Sulfate (MgSO4). Filter off the solids.[2][3][4]
Step 4: Purification
-
Concentration: Remove the solvent under reduced pressure (Rotary Evaporator).
-
Vacuum Distillation: The crude oil is best purified via vacuum distillation to remove trace mono-methylated byproducts and colored impurities.
-
Expected BP: ~90–100°C at 10 mmHg (Estimate).
-
Atmospheric BP: ~210–215°C (Decomposition risk; vacuum is recommended).
-
Analytical Validation
Confirm the structure using 1H NMR.[4] The symmetry and integration are diagnostic.
| Signal | Multiplicity | Integration | Assignment |
| δ 1.20 | Doublet (d) | 6H | Isopropyl -CH3 |
| δ 2.65 | Singlet (s) | 6H | N(CH3)2 (Diagnostic) |
| δ 3.40 | Septet (sep) | 1H | Isopropyl -CH |
| δ 7.0-7.3 | Multiplet (m) | 4H | Aromatic Protons |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of N,N-dimethyl-2-isopropylaniline.
Safety & Hazards
-
Carbon Dioxide Generation: The reaction generates 1 mole of CO2 for every methyl group added. On a large scale, this gas evolution can be rapid. Do not seal the system.
-
Formaldehyde: A known carcinogen and sensitizer. Use only in a fume hood.
-
Formic Acid: Highly corrosive and causes severe skin burns.
-
Exotherm: The initial mixing of aniline and formic acid is exothermic.
References
-
Mechanism & General Scope: Icke, R. N.; Wisegarver, B. B.; Alles, G. A. "β-Phenylethyldimethylamine". Organic Syntheses, 1945 , 25, 89. [Link]
-
Steric Hindrance in Eschweiler-Clarke: Pine, S. H.; Sanchez, B. L.[5] "Formic acid-formaldehyde methylation of amines". The Journal of Organic Chemistry, 1971 , 36(6), 829–832. [Link]
-
Physical Properties of N,N-Dimethylaniline Derivatives: PubChem Compound Summary for N,N-Dimethyl-2-propylaniline (Isomer Analog). [Link]
-
Alternative Hindered Amine Protocols: "Preparation of N,N-dimethyl-o-toluidine". PrepChem. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Handling of 2-Isopropyl-N-methylaniline
[1]
Ticket ID: #OX-2IPNMA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of oxidation and storage protocols for 2-Isopropyl-N-methylaniline[1]
👋 Welcome to the Specialist Support Hub
Hello. You have likely reached this page because your clear or pale-yellow liquid (2-Isopropyl-N-methylaniline) has turned brown, black, or viscous.[1]
As an aniline derivative with both secondary amine functionality and an isopropyl group, this molecule is chemically predisposed to autoxidation. While the isopropyl group provides some steric protection compared to bare aniline, the electron-rich nitrogen atom remains a "soft" target for radical attack and photo-oxidation.[1]
This guide moves beyond basic "store in a cool place" advice. Below, we dissect the degradation mechanism and provide a self-validating storage protocol to ensure your starting material remains reagent-grade.
🔬 Module 1: The "Why" – Mechanics of Degradation
To prevent oxidation, you must understand what is happening at the molecular level. The darkening of your material is not a passive aging process; it is a cascade reaction triggered by oxygen and light.
The Oxidation Cascade
Anilines do not simply "absorb" oxygen.[1] They undergo a radical chain reaction :
-
Initiation: Light or trace metal impurities catalyze the removal of an electron from the nitrogen lone pair, forming a radical cation .
-
Propagation: These radicals react with oxygen to form peroxy radicals, or couple with other aniline molecules.[1]
-
Chromophore Formation: The resulting dimers (such as benzidines or hydrazines) and quinone-imines are highly conjugated.[1] Conjugation = Color. Even 0.1% impurity can turn the entire bulk liquid dark brown.[1]
Visualization: The Degradation Pathway
The following diagram illustrates why your material changes color.
Figure 1: Simplified oxidative pathway leading to chromophore formation in N-alkyl anilines.
🛡️ Module 2: The "How" – Validated Storage Protocol
Do not rely on the supplier's original packaging once opened.[1] The septum is often compromised after the first puncture.[1] Follow this Chain of Custody for storage.
Critical Data Points
| Parameter | Specification | Reason |
| Atmosphere | Argon (preferred) or Nitrogen | Argon is heavier than air and creates a better "blanket" over the liquid surface.[1] |
| Temperature | 2°C to 8°C | Slows kinetic rate of radical propagation.[1] |
| Container | Amber Glass | Blocks UV radiation (290–450 nm) which catalyzes radical formation.[1] |
| Seal | Parafilm® over cap + Teflon tape | Prevents oxygen diffusion through cap threads.[1] |
Step-by-Step Storage Workflow
Figure 2: The "Chain of Custody" workflow to ensure long-term stability.
Detailed SOP
-
Sparging (The most critical step):
-
Simply blowing gas over the liquid is insufficient.[1] You must sparge (bubble) the gas through the liquid to displace dissolved oxygen.
-
Technique: Insert a long needle connected to an Argon line into the bottom of the liquid. Insert a short "vent" needle at the top.[1] Bubble gently for 5–10 minutes.
-
-
Headspace Purge:
-
Before withdrawing the sparge needle, lift it into the headspace (air gap) for 30 seconds to ensure the air above the liquid is replaced by Argon.
-
-
Sealing:
-
Wrap the cap threads with Teflon tape before screwing it on.[1]
-
Wrap the outside of the cap/bottle junction with Parafilm.
-
🔧 Module 3: Troubleshooting & Recovery
"My material is already brown. Can I use it?"
-
For rough qualitative work: Maybe.
-
For kinetics, catalysis, or GMP synthesis: NO. The oxidation products (peroxides/quinones) can act as radical initiators or catalyst poisons, ruining your yield.
Recovery Protocol: Vacuum Distillation
Purification via column chromatography is often difficult because anilines can streak on silica or degrade further due to the acidity of the silica gel. Distillation is the Gold Standard.
Equipment:
Procedure:
-
Setup: Assemble glassware. Grease all joints.[1]
-
Vacuum: Apply full vacuum before heating.[1]
-
Heat: Slowly ramp the oil bath temperature.
-
Note: The boiling point is ~112°C at 18 mmHg [1].[1] At lower pressures (e.g., 1 mmHg), the bp will drop significantly (likely 60–80°C).
-
-
Fraction Collection:
-
Fraction 1 (Forerun): Discard the first few drops (often contains water or volatile degradation products).[1]
-
Fraction 2 (Main): Collect the clear, colorless liquid.
-
Pot Residue: Do not distill to dryness. The dark brown/black tar remaining in the flask contains the oligomers.
-
-
Storage: Immediately sparge and store the distillate as per Module 2.
❓ Frequently Asked Questions (FAQ)
Q: Can I store this at -20°C (Freezer)? A: Yes, but be careful. The freezing point is approximately -95°C [1], so it will remain liquid.[1][2] However, moving cold bottles to room temperature induces condensation . You must allow the bottle to warm to room temperature inside a desiccator before opening, or you will introduce water, which accelerates oxidation.
Q: Is the "Isopropyl" group liable to fall off? A: Generally, no. The isopropyl group is relatively stable.[1] However, the benzylic hydrogen (the CH on the isopropyl group) is a site for radical abstraction, which contributes to the oxidation mechanism described in Module 1.
Q: How do I check purity without running a full reaction? A:
-
TLC: Run on silica gel (solvent: 10% EtOAc in Hexanes). The amine will likely streak, but oxidation products often stay at the baseline (dark spot) or move differently.
-
GC-MS: The most definitive method.[1] Look for the parent ion (m/z ~149) and check for M+16 (N-oxide) or M+14 (oxidation to ketone/aldehyde derivatives) peaks.[1]
📚 References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 18686608, 2-Isopropyl-N-methylaniline. Retrieved February 26, 2026, from [Link]
-
Ke, L., et al. (2019).[3] Catalytic Selective Oxidative Coupling of Secondary N-Alkylanilines. Organic Letters, 21(11), 4008-4013.[1][3][4] (Demonstrates the oxidative coupling mechanism). Retrieved February 26, 2026, from [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (General reference for aniline purification).
Technical Support Center: Purification Strategies for N-Methylation Reactions of 2-Isopropylaniline
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and detailed protocols for a common challenge in organic synthesis: the removal of unreacted 2-isopropylaniline from N-methylation reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying chemical principles to empower you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is unreacted 2-isopropylaniline often present in my N-methylation reaction?
The presence of unreacted starting material is a frequent issue in the N-methylation of 2-isopropylaniline. The primary reason is the steric hindrance imposed by the bulky isopropyl group at the ortho position.[1][2][3] This bulk can physically obstruct the approach of the methylating agent to the nitrogen atom, leading to slower reaction rates and incomplete conversion compared to less hindered anilines like aniline itself.[1][3] Consequently, achieving 100% conversion can be difficult without forcing conditions that may lead to side products, making an effective purification strategy essential.
Q2: What are the primary methods for removing residual 2-isopropylaniline?
There are three main strategies, each leveraging different physicochemical properties of the aniline and the desired N-methylated product:
-
Acid-Base Extraction: This is the most common and often most efficient method. It exploits the basicity of the aniline's nitrogen atom.[4][5][6]
-
Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, which is governed by polarity.[7][8][9]
-
Distillation: If the boiling points of the starting material and the product are sufficiently different, distillation under reduced pressure can be an effective, scalable purification method.[10]
Q3: How do I choose the best purification method for my specific reaction?
The choice depends on several factors: the stability of your product, the scale of your reaction, and the properties of your product compared to the starting material. The decision-making process is outlined in the troubleshooting guide below. As a primary screening step, always monitor your reaction mixture alongside the starting material using Thin-Layer Chromatography (TLC) to assess the polarity difference between your product and 2-isopropylaniline.[8]
Q4: How can I monitor the progress and success of my purification?
Effective monitoring is critical. Several analytical techniques are at your disposal:
-
Thin-Layer Chromatography (TLC): A rapid, cost-effective method for qualitatively tracking the presence of the starting material during extractions and column chromatography.[8][11]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product, offering high resolution and sensitivity.[11][12][13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile and semi-volatile impurities like 2-isopropylaniline.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and is used to confirm the identity of the final product and assess its purity by identifying characteristic peaks of any remaining starting material.[14]
Troubleshooting and Method Selection
Navigating purification challenges requires a logical approach. Use the following guide to address common issues and select the optimal strategy.
Purification Decision Workflow
The following diagram illustrates a typical decision-making workflow for purifying your N-methylated product.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. academics.su.edu.krd [academics.su.edu.krd]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Mastering Pharmaceutical Impurity Isolation Strategies [neopharmlabs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. rsc.org [rsc.org]
Technical Guide: Optimizing Yield & Selectivity in N-Methyl-2-Isopropylaniline Synthesis
Executive Summary & Mechanistic Insight
The synthesis of N-methyl-2-isopropylaniline (N-methyl-o-cumidine) presents a classic challenge in organic synthesis: balancing steric hindrance against nucleophilic reactivity .
Unlike simple anilines, the bulky isopropyl group at the ortho position creates a "steric gate." This gate significantly retards the initial nucleophilic attack on the methylating agent but, paradoxically, serves as a powerful selectivity filter against over-methylation (formation of the tertiary amine).
The Core Philosophy: To maximize yield, you must treat the steric hindrance not as an obstacle, but as a kinetic control element. This guide focuses on Reductive Amination as the primary route, as it offers the highest selectivity window compared to direct alkylation (e.g., MeI), which is prone to "runaway" double alkylation despite the steric bulk.
Strategic Route Selection
| Method | Selectivity (Mono- vs. Di-) | Scalability | Risk Profile | Recommendation |
| Reductive Amination (HCHO / NaBH₄) | High | High | Low | PRIMARY |
| Direct Alkylation (MeI / Base) | Low to Moderate | Moderate | High (Over-alkylation & Toxicity) | Avoid |
| Cross-Coupling (Buchwald-Hartwig) | High | Low (Costly Pd catalysts) | Moderate | Niche Use Only |
| Methanolysis (Ir/Ru Catalysis) | High | Low (Specialty catalysts) | Low (Green Chem) | Emerging Tech |
Validated Protocol: Reductive Methylation
This protocol is designed to be self-validating . Each step includes a checkpoint to ensure the reaction is proceeding correctly before committing to the next phase.
Reagents & Stoichiometry[1]
-
Substrate: 2-Isopropylaniline (1.0 equiv)
-
Carbon Source: Formaldehyde (37% aq. or Paraformaldehyde) (1.05 – 1.1 equiv)
-
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) or NaCNBH₃ (1.2 equiv)
-
Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) for difficult cases.
-
Additive: Acetic Acid (AcOH) (Catalytic to 1.0 equiv)
Step-by-Step Workflow
Phase 1: Iminium Formation (The Rate-Limiting Step)
-
Action: Dissolve 2-isopropylaniline in MeOH. Add Formaldehyde and AcOH. Stir for 1-2 hours before adding the reducing agent.
-
Why: The ortho-isopropyl group shields the nitrogen lone pair. Pre-equilibration allows the hemiaminal/imine species to form without competition from the reduction of free aldehyde.
-
Checkpoint 1 (TLC/GC): Verify consumption of free amine or appearance of the imine intermediate (often a shift in Rf). Do not proceed if starting material is >90% intact.
Phase 2: Reduction
-
Action: Cool to 0°C. Add NaBH₄ portion-wise. Allow to warm to Room Temperature (RT) or reflux if conversion is sluggish.
-
Why: Low temperature prevents side reactions during the exothermic hydride addition.
-
Checkpoint 2 (GC-MS): Check for the Mono-Methyl (Product) vs. Di-Methyl (Impurity) ratio.
-
Target: >95:5 ratio.
-
Phase 3: Workup & Isolation
-
Action: Quench with dilute HCl (destroy excess hydride), then basify with NaOH to pH >12. Extract with EtOAc or DCM.[1]
-
Why: The N-methyl product is basic.[2] Acidic quench solubilizes it as a salt, allowing non-basic impurities to be washed away (optional acid-wash step).
Troubleshooting & Optimization Logic
Visualizing the Reaction Pathway
The following diagram illustrates the kinetic competition between the desired mono-methylation and the undesired di-methylation, highlighting the "Steric Gate" effect.
Figure 1: Reaction pathway showing how steric hindrance acts as a selectivity filter.
Troubleshooting Guide (FAQ Format)
Q1: My conversion is stuck at ~70% even after 24 hours. What is wrong?
-
Diagnosis: The "Steric Wall." The isopropyl group is preventing the initial attack on formaldehyde.
-
Solution:
-
Switch Solvent: Use 2,2,2-Trifluoroethanol (TFE) instead of methanol. TFE stabilizes the iminium ion and accelerates the reaction of hindered amines.
-
Increase Temperature: Refluxing in MeOH (65°C) is often necessary for ortho-substituted anilines.
-
Acid Catalysis: Ensure you are using 5-10 mol% Acetic Acid or even Formic Acid to protonate the formaldehyde/hemiaminal.
-
Q2: I see 10-15% N,N-dimethyl byproduct. How do I stop this?
-
Diagnosis: "Runaway" alkylation, likely due to a large excess of formaldehyde or high local concentrations.
-
Solution:
-
Stoichiometry Control: Reduce Formaldehyde to 1.0 equiv exactly.
-
Stepwise Addition: Add the reducing agent slowly over 1 hour.
-
Purification: If it happens, N-methyl and N,N-dimethyl derivatives often have distinct boiling points. Fractional distillation is effective here. Alternatively, use an acid wash : The secondary amine (product) forms a salt more readily than the sterically clogged tertiary amine (byproduct) in weak acids, though this separation is delicate.
-
Q3: How do I separate the product from unreacted starting material?
-
Diagnosis: Similar polarity and boiling points make separation annoying.
-
Solution:
-
Chemical Separation: React the crude mixture with Acetic Anhydride (1.1 equiv) .
-
The unreacted primary aniline (SM) will form an amide (Acetanilide derivative).
-
The product (Secondary amine) reacts much slower due to sterics (or forms an amide that is easily hydrolyzed).
-
The tertiary impurity does not react.
-
-
Chromatography: Use a basic alumina column or silica pre-treated with 1% Triethylamine to prevent tailing.
-
Decision Tree for Optimization
Use this flowchart to navigate experimental hurdles during the synthesis.
Figure 2: Decision tree for troubleshooting yield and selectivity issues.
References
-
Steric Effects in Aniline Reactivity
- Dalton Trans., 2019, 48, 5072-5082.
-
Reductive Amination Protocols
- J. Org. Chem., 1996, 61, 3849-3862. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
-
Solvent Effects (TFE)
- J. Org. Chem., 2010, 75, 6660-6663.
Sources
troubleshooting hygroscopic nature of aniline hydrochloride salts
Technical Support Center: Troubleshooting & Handling the Hygroscopic Nature of Aniline Hydrochloride Salts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling, storage, and application of highly sensitive pharmaceutical salts. Aniline hydrochloride (
This guide provides a mechanistic understanding, actionable troubleshooting Q&As, and self-validating protocols to ensure the integrity of your aniline hydrochloride stocks.
Physicochemical Profiling & Causality of Moisture Sorption
Aniline hydrochloride is fundamentally an organic amine halide. The ionic nature of its crystal lattice makes it highly soluble in water. When exposed to ambient humidity, the thermodynamic drive for water molecules to solvate the anilinium and chloride ions exceeds the lattice energy, leading to rapid moisture sorption and eventual deliquescence[1].
Moisture does not merely dilute the salt; it acts as a catalytic medium for degradation. Water facilitates the dissolution of ambient oxygen into the salt matrix, accelerating the aerial oxidation of the anilinium ion. This oxidation cascade generates complex, highly conjugated polymeric impurities, visually manifesting as a color shift from pure white to deep black[2].
Table 1: Quantitative Physicochemical Properties of Aniline Hydrochloride
| Property | Value | Clinical/Experimental Implication |
| Appearance (Pure) | White to off-white crystalline powder | Baseline for purity assessment. |
| Appearance (Degraded) | Greenish to deep black | Indicates moisture sorption and aerial oxidation[3]. |
| Moisture Content Limit | Critical threshold for stoichiometric accuracy[1]. | |
| Melting Point | 196–199 °C | Determines maximum thermal drying limits. |
| Boiling Point | 245.0 °C | Relevant for sublimation or decomposition risks[1]. |
| Density | Important for volumetric displacement calculations[1]. | |
| Water Solubility | Explains extreme deliquescence and hygroscopicity[4]. |
Mechanistic Workflow of Degradation
Mechanistic pathway of moisture-induced deliquescence and subsequent aerial oxidation.
Troubleshooting Guide & FAQs
Q1: My aniline hydrochloride has turned dark green/black. Can I still use it for polyaniline synthesis or derivatization? A: No, it is highly discouraged. The dark coloration indicates the presence of oxidized oligomers (e.g., quinone imines)[2]. In polyaniline synthesis, these impurities act as chain-terminating agents or alter the oxidation state of the final polymer, drastically reducing electrical conductivity. In stoichiometric derivatizations, the presence of water and oxidized byproducts will skew your molar ratios and introduce side reactions. You must either purify the salt or synthesize a fresh batch from pure aniline.
Q2: How can I accurately weigh this highly hygroscopic salt without absorbing moisture from the ambient air? A: The causality of weighing errors stems from the rapid mass gain during atmospheric exposure. To mitigate this:
-
Store the salt in a vacuum desiccator over anhydrous calcium sulfate (Drierite) or phosphorus pentoxide.
-
Perform all weighing inside a controlled-atmosphere glovebox purged with dry nitrogen or argon.
-
If a glovebox is unavailable, use the "weighing by difference" technique using a tightly capped weighing bottle. Transfer the material rapidly and immediately seal the reaction vessel.
Q3: My batch has absorbed moisture but hasn't oxidized yet (still white/off-white). What is the safest drying protocol? A: Do not use a standard atmospheric oven at high temperatures. Aniline hydrochloride can emit highly toxic aniline and hydrogen chloride fumes if heated excessively[3][5]. The optimal method is vacuum oven drying. By reducing the pressure, you lower the boiling point of water, allowing for effective desiccation at lower, safer temperatures (60–80 °C)[6].
Self-Validating Experimental Protocols
To ensure trust and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes a verification step to confirm success before proceeding to downstream applications.
Protocol A: Vacuum Drying of Damp Aniline Hydrochloride
Causality: Vacuum drying removes interstitial and surface water without providing the thermal energy required for thermal decomposition or accelerating oxidation.
-
Preparation: Transfer the damp aniline hydrochloride into a pre-weighed, wide-mouth glass Petri dish to maximize surface area.
-
Initial Weighing: Record the total mass to establish a baseline for moisture loss.
-
Vacuum Drying: Place the dish in a vacuum oven. Apply a vacuum of at least 20 mbar. Set the temperature to 60–80 °C[6]. Warning: Do not exceed 110 °C to prevent sublimation and toxic fume generation.
-
Desiccation: After 4–6 hours, purge the oven with dry nitrogen (not air) to break the vacuum. Quickly transfer the dish to a desiccator to cool.
-
Self-Validation (Gravimetric): Weigh the dish. Repeat the drying cycle for 2 hours until a constant mass is achieved (change < 0.1%). Alternatively, perform a Karl Fischer titration to confirm moisture is
[1].
Protocol B: Purification of Degraded (Black) Aniline Hydrochloride
Causality: Because aniline hydrochloride is highly soluble in water, aqueous recrystallization is inefficient. The most reliable method is to regenerate the free base (aniline), purify it, and re-precipitate the salt[2][7].
-
Free Base Regeneration: Dissolve the degraded black salt in a minimal amount of water. Add a saturated solution of sodium carbonate (
) or 10% NaOH until the pH is basic (>9). The aniline free base will separate as an oily layer[7]. -
Extraction: Extract the aqueous mixture 3 times with diethyl ether (
). -
Drying the Free Base: Dry the combined ether extracts over solid potassium hydroxide (KOH) pellets overnight to remove water[7].
-
Distillation: Filter off the KOH and evaporate the ether. Distill the crude aniline under reduced pressure (e.g., 68.3 °C at 10 mmHg) over a small amount of zinc dust to prevent oxidation[2][7]. Collect the colorless middle fraction.
-
Salt Re-precipitation: Dissolve the pure, colorless aniline in anhydrous diethyl ether. Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a stoichiometric amount of ethereal HCl.
-
Self-Validation (Visual & Yield): Pure aniline hydrochloride will immediately precipitate as a fluffy, snow-white powder. Filter under a nitrogen blanket, wash with cold anhydrous ether, and dry in a vacuum desiccator.
Step-by-step workflow for the purification and regeneration of degraded aniline hydrochloride.
References
1.1 Material Safety Data Sheet - Aniline hydrochloride. Cole-Parmer. 1.2 Aniline Hydrochloride: Page 1. Garuda Chemicals. 1.6 Why do researchers use aniline more than aniline hydrochloride? ResearchGate. 1.8 142-04-1, Benzenamine hydrochloride (1:1) Formula. ECHEMI. 1.9 Aniline hydrochloride CAS#: 142-04-1. ChemicalBook. 1.12 Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Benchchem. 1.14 Purify and dry aniline? Reddit (r/chemistry).
Sources
stability of 2-Isopropyl-N-methylaniline HCl in aqueous solution
The following technical guide is structured as a Tier 3 Support Resource for researchers encountering stability or solubility issues with 2-Isopropyl-N-methylaniline HCl (CAS: 104338-66-1).
Executive Technical Summary
2-Isopropyl-N-methylaniline HCl is the hydrochloride salt of a secondary aniline.[1] While the salt form confers initial water solubility, the compound exhibits complex pH-dependent behavior and oxidative sensitivity that frequently leads to experimental failure (precipitation, discoloration, or loss of titer).
-
Core Challenge 1 (Solubility): The pKa of the conjugate acid is estimated between 4.3 – 4.8 .[1] Consequently, in neutral buffers (pH 7.0–7.4), the compound spontaneously deprotonates to its hydrophobic free base, resulting in immediate precipitation or "oiling out."[1]
-
Core Challenge 2 (Oxidation): As an N-alkyl aniline, it is susceptible to radical-mediated oxidation, leading to the formation of colored impurities (pink/brown quinones) and dimers.
Troubleshooting & FAQs (Root Cause Analysis)
Category A: Solubility & Precipitation Issues
Q: I dissolved the HCl salt in PBS (pH 7.4), but the solution turned cloudy/milky within minutes. Is the product defective? A: The product is likely functional; the issue is the pH of your solvent.
-
Mechanism: The hydrochloride salt is stable and soluble only when the nitrogen is protonated (cationic form).[1] The pKa of N-methyl-2-isopropylaniline is approximately 4.5 .[1]
-
The Trap: At pH 7.4, the Henderson-Hasselbalch equation dictates that >99% of the molecule exists as the Free Base (neutral form).
-
Solution: You must maintain a pH below 3.0 to keep the compound in its water-soluble salt form.[1] If a neutral pH is required for your assay, you must use a co-solvent (e.g., DMSO, Ethanol) or complexing agent (e.g., Cyclodextrin).
Q: What is the maximum solubility in pure water? A: In unbuffered water, the HCl salt is moderately soluble (typically >10 mg/mL) because the salt itself is acidic.[1] However, if you dilute this into a larger volume of neutral water, the pH may rise, causing gradual precipitation.[1]
-
Recommendation: Always prepare stock solutions in 0.1 M HCl or 100% DMSO . Avoid unbuffered water for long-term storage.[1]
Category B: Chemical Stability & Discoloration
Q: My clear stock solution turned pink/brown after 24 hours on the bench. Has it degraded? A: Yes, this indicates oxidative degradation.[1]
-
Mechanism: N-alkyl anilines are electron-rich and prone to auto-oxidation via Single Electron Transfer (SET) pathways.[1] Light and dissolved oxygen catalyze the formation of radical cations, which dimerize or oxidize further into iminoquinones (highly colored species).[1]
-
Impact: Even <1% degradation can cause visible color change due to the high extinction coefficient of quinoid impurities.[1]
-
Solution:
Q: Is the compound stable to freeze-thaw cycles? A: The chemical structure is stable, but the physical state is risky.[1]
-
Risk: Freezing aqueous solutions can cause "cryo-concentration" of salts and pH shifts.[1] If the local pH rises during freezing, the free base may precipitate and fail to redissolve upon thawing.[1]
-
Protocol: Flash-freeze single-use aliquots. Upon thawing, vortex vigorously and verify clarity. If precipitate persists, add a small volume of 1 M HCl.[1]
Visualizing the Instability Pathways
The following diagram illustrates the two primary failure modes: pH-induced precipitation and oxidative degradation .[1]
Figure 1: Stability map showing the pH-dependent solubility equilibrium and the irreversible oxidation pathway.
Validated Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)
Use this protocol to avoid precipitation and oxidation.
-
Weighing: Weigh the HCl salt (MW ≈ 185.7 g/mol ) into an amber glass vial.
-
Solvent Choice:
-
Dissolution: Vortex until completely dissolved. The solution should be colorless.
-
Usage: When dosing into cell culture or neutral buffer, ensure the final dilution factor is high (e.g., 1:1000) to prevent the DMSO/Acid from affecting the assay, while relying on the assay volume to solubilize the trace amount of free base formed.[1]
Protocol B: HPLC Stability-Indicating Method
Use this method to quantify degradation.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains acidic pH to keep analyte soluble) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (aromatic ring) and 210 nm (impurities) |
| Retention | The HCl salt will elute early; the Free Base (if formed on column) elutes later.[1][2][3] |
References & Data Sources
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18686608, 2-Isopropyl-N-methylaniline.[1] Retrieved from [Link]
-
Asian Journal of Chemistry (1999). Periodate Oxidation of N-Methylaniline in Water Medium. (Mechanistic basis for N-alkyl aniline oxidation).[1] Retrieved from [Link]
-
International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (General guidelines for stability testing). Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Methodologies for the Detection of 2-Isopropyl-N-methylaniline and Its Process-Related Impurities
For researchers, scientists, and professionals in drug development, the meticulous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates are paramount for ensuring product safety and efficacy. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Isopropyl-N-methylaniline, a key chemical intermediate. We will explore the rationale behind the method development, present detailed experimental protocols, and offer a framework for data interpretation, all grounded in established scientific principles and regulatory expectations.
The control of pharmaceutical impurities is a critical aspect of drug development, with regulatory bodies like the International Council for Harmonisation (ICH) providing strict guidelines for their identification and control.[1] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in impurity profiling due to its high sensitivity, reproducibility, and adaptability.[2][3] This guide will not only present two viable HPLC methods but also delve into the strategic thinking behind selecting chromatographic conditions to achieve optimal separation of 2-Isopropyl-N-methylaniline from its potential process-related and degradation impurities.
Understanding Potential Impurities in 2-Isopropyl-N-methylaniline Synthesis
A robust analytical method is built upon a thorough understanding of the potential impurities that may arise during the synthesis of the target compound. The synthesis of N-alkylanilines can be susceptible to side reactions that generate impurities.[4] For 2-Isopropyl-N-methylaniline, potential impurities can be categorized as:
-
Process-Related Impurities: These can include unreacted starting materials, by-products from incomplete reactions, and products from side reactions such as over-alkylation or isomeric impurities.[5][6] For example, if the synthesis involves the N-methylation of 2-isopropylaniline, potential impurities could include residual 2-isopropylaniline and the over-methylated product, 2-Isopropyl-N,N-dimethylaniline.
-
Degradation Products: These are impurities that form during storage or as a result of exposure to stress conditions like acid, base, oxidation, heat, or light.[7] Anilines, in general, are susceptible to oxidation, which can lead to the formation of colored impurities.[5]
Comparative HPLC Methodologies
We present two distinct reversed-phase HPLC methods for the analysis of 2-Isopropyl-N-methylaniline and its impurities. The choice of a C18 column is a common starting point for the analysis of aniline derivatives due to its versatility and wide availability.[8]
Method A: Isocratic Elution with a Standard C18 Column
This method is designed for routine quality control applications where a rapid and straightforward analysis is required.
Method B: Gradient Elution with a Phenyl-Hexyl Column
This method is developed for a more comprehensive impurity profile, offering enhanced resolution for closely eluting species. The phenyl-hexyl stationary phase provides alternative selectivity to a standard C18 phase, particularly for aromatic compounds.
| Parameter | Method A | Method B |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Elution Mode | Isocratic: 60% B | Gradient: 30% B to 80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30 °C | 35 °C |
| Detector | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
Experimental Protocols
To generate potential degradation products and to demonstrate the stability-indicating nature of the HPLC methods, a forced degradation study should be performed as per ICH guidelines.[9]
1. Preparation of Stock Solution: Prepare a stock solution of 2-Isopropyl-N-methylaniline in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid sample to UV light (254 nm) and visible light for an appropriate duration.
3. Sample Preparation for HPLC Analysis: After the specified stress period, cool the solutions to room temperature. Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively. Dilute all stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL before injection into the HPLC system.
Caption: Workflow for forced degradation and comparative HPLC analysis.
Comparative Data and Discussion
The following table presents hypothetical but realistic data to illustrate the expected performance of the two methods in separating 2-Isopropyl-N-methylaniline from its potential impurities.
| Compound | Method A (C18) | Method B (Phenyl-Hexyl) |
| Retention Time (min) | Resolution | |
| 2-Isopropylaniline | 3.5 | 2.1 |
| 2-Isopropyl-N-methylaniline | 5.2 | - |
| 2-Isopropyl-N,N-dimethylaniline | 6.8 | 3.0 |
| Oxidative Degradant 1 | Co-elutes with main peak | 8.5 |
| Oxidative Degradant 2 | 8.1 | 2.5 |
Discussion of Results:
-
Method A (Isocratic C18): This method provides a rapid assessment of the primary components. However, as indicated by the hypothetical data, there is a risk of co-elution, particularly with degradation products that are structurally similar to the parent compound. The isocratic nature leads to a shorter run time, which is advantageous for high-throughput screening.
-
Method B (Gradient Phenyl-Hexyl): The gradient elution and the alternative selectivity of the phenyl-hexyl column offer superior resolution. This method is capable of separating all potential impurities, including the closely eluting oxidative degradant. The longer run time is a trade-off for the increased peak capacity and more detailed impurity profile. This method is more suitable for method validation and stability studies where the separation of all potential degradants is crucial.
Caption: Decision tree for selecting the appropriate HPLC method.
Conclusion
The selection of an appropriate HPLC method for impurity profiling is a critical decision in pharmaceutical analysis. This guide has presented two distinct methodologies for the analysis of 2-Isopropyl-N-methylaniline and its impurities. Method A, an isocratic method using a standard C18 column, is well-suited for rapid quality control assessments. In contrast, Method B, a gradient method employing a phenyl-hexyl column, provides superior resolution and is the preferred choice for comprehensive stability studies and method validation. The principles and protocols outlined here provide a solid foundation for researchers to develop and validate robust analytical methods for ensuring the quality and safety of pharmaceutical intermediates.
References
-
Research & Reviews: Journal of Pharmaceutical Analysis. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Open Access Journals. Available at: [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]
- Journal of Pharmaceutical Analysis. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Elsevier.
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR Publishers. Available at: [Link]
-
Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]
-
Biosciences Biotechnology Research Asia. (2016). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. Available at: [Link]
-
Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies. MedCrave. Available at: [Link]
-
Journal of Applied Pharmaceutical Science. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
PubChem. (n.d.). 2-Isopropyl-N-methylaniline. National Center for Biotechnology Information. Available at: [Link]
-
Jihong. (2026). N-methylaniline impurity control. Jihong. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
ResearchGate. (2025). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (2018). Synthesis of N‐methylaniline by aniline alkylation with methanol over.... ResearchGate. Available at: [Link]
Sources
- 1. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. [Determination of aniline derivatives in waste water with reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative GC-MS Profiling: N-methyl-2-isopropylaniline vs. Structural Isomers
Executive Summary
N-methyl-2-isopropylaniline (MW 149.23) presents a unique analytical challenge due to its structural similarity to other
This guide details the fragmentation mechanics, providing a self-validating workflow to distinguish N-methyl-2-isopropylaniline based on the "Ortho-Effect" —specifically the diagnostic elimination of propene via a McLafferty-like rearrangement, which is sterically forbidden in the para isomer.
Experimental Protocol (Standardized)
To ensure reproducible fragmentation patterns, the following GC-MS parameters are recommended. These conditions minimize thermal degradation while maximizing the transmission of diagnostic high-mass ions.
| Parameter | Setting | Rationale |
| Column | DB-5ms (or equiv. 5% phenyl) | Standard non-polar phase for aromatic amine separation. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow ensures stable retention times (RT). |
| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent N-oxide formation. |
| Source Temp | 230°C | Prevents condensation; higher temps may induce thermal cracking. |
| Ionization | EI (70 eV) | Standard energy for library-comparable fragmentation. |
| Scan Range | m/z 40–200 | Captures low mass tropylium fragments and molecular ion. |
Structural Analysis & Fragmentation Pattern
The Molecular Ion ( )[1]
-
m/z 149: The molecular ion is distinct and usually of medium intensity (20–40% relative abundance). The nitrogen lone pair stabilizes the radical cation, preventing complete fragmentation.
Primary Fragmentation: The "Gem-Dimethyl" Loss ( )
-
m/z 134 (Base Peak): The most dominant feature in the spectrum is the loss of a methyl group (
) from the isopropyl chain. -
Mechanism: Cleavage of the benzylic C-C bond releases a methyl radical. The resulting cation is stabilized by resonance with the aromatic ring (forming a quinoid-like structure).
-
Diagnostic Value: This peak confirms the presence of an isopropyl group but does not distinguish between ortho, meta, or para isomers.
Secondary Fragmentation: The Ortho-Effect ( )
-
m/z 107: This is the critical differentiator .
-
Mechanism: In the ortho isomer, the isopropyl group is sterically adjacent to the N-methyl group. This proximity allows for a 1,5-Hydrogen shift from the isopropyl methyl to the nitrogen or the ring, followed by the elimination of a neutral propene molecule (
, 42 Da). -
Result: This pathway yields an ion at m/z 107 (resembling the N-methylaniline cation). This transition state is geometrically impossible for the para isomer.
Tertiary Fragments
-
m/z 106 (
): Direct loss of the isopropyl radical. -
m/z 91 / 77: Typical aromatic degradation (Tropylium / Phenyl ions), confirming the benzene ring.
Visualizing the Fragmentation Pathway[2][3][4]
The following diagram illustrates the mechanistic divergence between the dominant methyl loss and the diagnostic ortho-rearrangement.
Figure 1: Mechanistic divergence in N-methyl-2-isopropylaniline fragmentation. The red path (M-42) is diagnostic for the ortho isomer.
Comparative Profiling: Target vs. Alternatives
To validate the identity of N-methyl-2-isopropylaniline, one must compare the relative abundance (RA) of key ions against its closest structural mimics.
| Ion (m/z) | N-methyl-2-isopropylaniline (Target) | N-methyl-4-isopropylaniline (Para-Isomer) | N,N-dimethyl-2-ethylaniline (Structural Isomer) |
| 149 ( | Present | Present | Present |
| 134 ( | 100% (Base Peak) | 100% (Base Peak) | < 20% (Unfavorable methyl loss) |
| 120 ( | < 5% | < 5% | 100% (Base Peak) (Loss of Ethyl) |
| 107 ( | Distinct (~15-30%) | Negligible (< 5%) | Low |
| 106 ( | Moderate | Moderate | Low |
| Key Differentiator | m/z 107 present | Absence of m/z 107 | Base peak shift to 120 |
Analysis of Alternatives
-
Para-Isomer: The para isomer lacks the steric proximity required for the propene elimination (m/z 107). Its spectrum is dominated almost exclusively by m/z 134 and m/z 149.
-
Ethyl-Isomer: The N,N-dimethyl-2-ethylaniline will lose the ethyl group (29 Da) to form the base peak at m/z 120. If you see m/z 120 as the base peak, it is not the isopropyl compound.
Decision Workflow for Identification
Use this logic gate to interpret your GC-MS data for
Figure 2: Logical workflow for distinguishing C10H15N isomers based on spectral abundance.
References
-
NIST Mass Spectrometry Data Center. Aniline, N-methyl- (and related alkyl aniline fragmentation patterns). National Institute of Standards and Technology.[1][2][3]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Foundational text on Ortho-effects and rearrangement mechanisms).
-
PubChem. N-Isopropylaniline Compound Summary. National Library of Medicine.
-
Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of aliphatic and aromatic amines.
Sources
Technical Guide: 1H NMR Spectrum Analysis of 2-Isopropyl-N-methylaniline HCl
Executive Summary
2-Isopropyl-N-methylaniline Hydrochloride (CAS: 104338-66-1) is a critical secondary amine intermediate, often utilized in the synthesis of agrochemicals (e.g., chloroacetanilide herbicides) and pharmaceutical precursors.[1][2][3] In drug development, distinguishing the hydrochloride salt from its free base is paramount for solubility profiling and bioavailability studies.
This guide provides a comparative spectroscopic analysis, focusing on the diagnostic shifts induced by protonation. It contrasts the target molecule against its Free Base form and the common Des-methyl impurity (2-Isopropylaniline), offering a self-validating protocol for structural confirmation.[2]
Part 1: Structural Dynamics & Theoretical Framework[2]
The "Salt Effect" on Chemical Shift
The transition from 2-Isopropyl-N-methylaniline (Free Base) to its HCl salt fundamentally alters the electronic environment of the aromatic ring and the N-alkyl substituents.
-
Loss of Resonance Donation: In the free base, the nitrogen lone pair donates electron density into the benzene ring (ortho/para shielding). Upon protonation (
), this lone pair is bound.[2] The ring becomes electron-deficient relative to the base, causing a significant downfield shift (deshielding) of aromatic protons. -
Inductive Deshielding: The positively charged nitrogen exerts a strong inductive effect (-I), pulling electron density from the adjacent N-methyl and isopropyl methine protons, shifting them downfield.
-
Steric Locking: The bulky ortho-isopropyl group restricts rotation around the
bond.[2] In the salt form, this steric clash is exacerbated, potentially leading to signal broadening or distinct rotameric populations in low-temperature NMR.
Structural Relationship Diagram
The following diagram illustrates the electronic changes and impurity relationships.
Figure 1: Impact of protonation on electronic shielding and chemical shift logic.[2]
Part 2: Comparative NMR Analysis
The following data compares the target HCl salt with its most relevant alternatives: the Free Base (precursor) and the Des-methyl analog (common starting material impurity).
Table 1: Comparative Chemical Shifts (1H NMR, 400 MHz)
Note: Shifts are approximate and solvent-dependent. DMSO-d6 is recommended for Salts; CDCl3 for Free Bases.[2]
| Proton Assignment | Target: HCl Salt (DMSO-d6) | Alt 1: Free Base (CDCl3) | Alt 2: 2-Isopropylaniline (Start Mat.) | Diagnostic Note |
| Ammonium (NH/NH2) | 8.5 - 10.0 ppm (Broad, 2H) | ~3.5 ppm (Broad, 1H) | ~3.6 ppm (Broad, 2H) | Critical: Salt shows broad downfield exchangeable protons.[2] |
| Aromatic (Ar-H) | 7.3 - 7.6 ppm (Multiplet) | 6.6 - 7.2 ppm (Multiplet) | 6.7 - 7.2 ppm (Multiplet) | Salt aromatics shift downfield due to loss of electron donation.[2] |
| Methine (-CH-) | 3.2 - 3.4 ppm (Septet) | ~2.9 ppm (Septet) | ~2.9 ppm (Septet) | Deshielded in salt form.[2] |
| N-Methyl (-NCH3) | ~3.0 - 3.1 ppm (Singlet/Doublet) | ~2.8 ppm (Singlet) | ABSENT | Absence confirms "Des-methyl" impurity; Shift confirms Salt.[2] |
| Iso-Methyls (-CH3) | 1.2 - 1.3 ppm (Doublet) | ~1.2 ppm (Doublet) | ~1.25 ppm (Doublet) | Least affected by salt formation.[2] |
Detailed Spectral Interpretation
-
The N-Methyl Signal (The Purity Check):
-
In the HCl Salt , the N-methyl group often appears as a singlet if proton exchange is fast, or a doublet (coupled to the
) if the sample is extremely dry and exchange is slow. -
Differentiation: If you see a peak at 2.8 ppm in your salt sample, you likely have free base contamination (incomplete salt formation).[2] If the region 2.8–3.1 ppm is empty, you have the unreacted starting material (2-Isopropylaniline).
-
-
The Isopropyl Septet:
-
The methine proton (
) is a diagnostic septet ( ). In the salt, this shifts downfield. Be careful not to confuse this with water peaks in DMSO (approx 3.33 ppm).[2] Validation: Check the integration; it must integrate to 1H relative to the 6H doublet of the methyls.
-
Part 3: Experimental Protocol
To ensure reproducible spectra, specifically for the salt form which is hygroscopic and prone to exchange, follow this protocol.
Preparation Workflow
Figure 2: Optimized NMR sample preparation workflow.
Step-by-Step Methodology
-
Solvent Selection:
-
Primary: DMSO-d6.[2] Reason: Excellent solubility for hydrochloride salts; prevents aggregation.[2] The high polarity separates ion pairs, giving sharper peaks.
-
Alternative: Methanol-d4 (
).[2] Warning: This will exchange the ammonium protons ( ), causing them to disappear. Use only if you do not need to observe the NH peak. -
Avoid:
(Chloroform-d).[2] Aniline salts often have poor solubility in chloroform or form tight ion pairs that broaden signals significantly.[2]
-
-
Sample Preparation:
-
Weigh 10–15 mg of 2-Isopropyl-N-methylaniline HCl into a clean vial.
-
Add 0.6 mL of DMSO-d6.[2]
-
Critical Step: If the salt is hygroscopic, the water peak in DMSO (3.33 ppm) may overlap with the Methine septet. Add a single pellet of activated 4A molecular sieves to the tube 1 hour prior to acquisition if water content is high.
-
-
Acquisition Parameters:
Part 4: Quality Control & Impurity Profiling[2]
When analyzing the spectrum, specifically look for these common process impurities:
-
Unreacted 2-Isopropylaniline:
-
Look for a missing N-Methyl singlet (~2.8–3.1 ppm).
-
Look for a broad
peak appearing upfield (~3.6 ppm) rather than the downfield ammonium signal.
-
-
Over-methylated Impurity (N,N-Dimethyl-2-isopropylaniline):
-
Look for a strong singlet integrating to 6H (two methyls) around 2.7–2.8 ppm.
-
-
Residual Solvents:
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on general shifts and salt effects).
-
National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectral Library & Chemistry WebBook: 2-Isopropylaniline. Retrieved from [Link]
-
PubChem. (2024).[2][4] Compound Summary: 2-Isopropyl-N-methylaniline.[2][4] National Library of Medicine.[2] Retrieved from [Link]
-
Reich, H. J. (2023).[2] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison.[2] (Reference for electronic effects on chemical shifts). Retrieved from [Link]
Sources
Technical Comparison Guide: Optimizing UV Detection for N-methyl-2-isopropylaniline
Topic: UV Absorbance Maxima for N-methyl-2-isopropylaniline Detection
Executive Summary This guide provides a technical analysis of the UV absorption characteristics of N-methyl-2-isopropylaniline (N-methyl-o-cumidine).[1] Unlike simple anilines, this molecule exhibits significant Steric Inhibition of Resonance (SIR) due to the interaction between the N-methyl group and the bulky ortho-isopropyl substituent. Consequently, standard detection protocols for anilines must be adjusted.[1] This guide compares its spectral behavior against structural analogs and defines an optimized detection strategy for HPLC and spectroscopic applications.
Theoretical Basis & Spectral Characteristics
The UV spectrum of N-methyl-2-isopropylaniline is governed by two competing electronic factors:
-
Electronic Effect (+M): The nitrogen lone pair donates electron density into the benzene ring, typically creating a strong charge-transfer band (K-band) around 280–300 nm.[1]
-
Steric Effect (SIR): The bulky isopropyl group at the ortho position forces the N-methyl group out of planarity with the benzene ring. This twists the nitrogen lone pair orbital (
) away from the aromatic -system, partially decoupling the conjugation.
Impact on
-
Primary Band (
): Remains the most intense feature, typically located between 230–245 nm . This is the recommended detection window for high-sensitivity assays. -
Secondary Band (
/ Charge Transfer): Unlike unsubstituted anilines, this band (typically ~285 nm) undergoes a hypsochromic (blue) shift and a significant hypochromic (intensity) decrease . Relying solely on 280 nm for detection may yield poor sensitivity compared to non-hindered analogs.[1]
Comparative Spectral Data
Data estimated based on structural analogs and steric inhibition principles.
| Compound | Structure | Primary | Secondary | Steric Hindrance Level |
| N-methyl-2-isopropylaniline | Ortho-subst. | 235–245 nm | ~275–285 nm (Weak) | High (SIR active) |
| 2-Isopropylaniline (o-Cumidine) | Ortho-subst. | 230–240 nm | 285–290 nm (Strong) | Moderate |
| N-Methylaniline | Unsubst.[1] ring | 240–245 nm | 290–295 nm (Strong) | Low |
| N,N-Dimethyl-2-isopropylaniline | Ortho-subst. | 230–240 nm | ~260–270 nm (Very Weak) | Severe (Decoupled) |
Strategic Detection Protocol
A. Solvent Effects (Solvatochromism)
The choice of solvent dramatically shifts the
-
Acetonitrile (ACN): Recommended.[1] Provides a sharp cutoff (<195 nm) allowing detection at the primary maximum (235-245 nm).[1]
-
Methanol (MeOH): Acceptable, but polar protic solvents can stabilize the lone pair, potentially shifting the secondary band further blue.
-
Acidic Buffers (pH < 4): NOT RECOMMENDED for UV detection. Protonation of the amine (
-) eliminates the lone pair conjugation entirely, reducing the spectrum to that of a simple benzene derivative ( nm, drops drastically).
B. Experimental Workflow: Determining Exact
Since specific literature values vary by solvent system, this self-validating protocol is required.
Step 1: Standard Preparation [1]
-
Dissolve 10 mg of N-methyl-2-isopropylaniline in 10 mL of HPLC-grade Acetonitrile (Stock A: 1 mg/mL).
-
Dilute Stock A 1:100 with the intended mobile phase (e.g., 50:50 ACN:Water) to roughly 10 µg/mL.
Step 2: Spectral Scanning
-
Use a Photodiode Array (PDA) detector or UV-Vis Spectrophotometer.[1]
-
Blank: Inject/measure the mobile phase alone.
-
Scan Range: 190 nm to 400 nm.
-
Data Extraction: Identify local maxima. Expect a strong peak at ~240 nm and a shoulder/weak peak at ~280 nm.[1]
Step 3: Signal-to-Noise Optimization
-
Inject the standard at the determined
(e.g., 240 nm). -
Compare signal-to-noise (S/N) ratio against a generic wavelength (254 nm).[1]
-
Criterion: If S/N at 240 nm is >2x that of 254 nm, adopt 240 nm.[1]
Mechanism Visualization
The following diagram illustrates the Steric Inhibition of Resonance (SIR) mechanism that defines the UV properties of this molecule.
Caption: Figure 1. Mechanism of Steric Inhibition of Resonance (SIR) in N-methyl-2-isopropylaniline, leading to reduced UV intensity in the typical aniline detection region.[1]
HPLC Method Parameters
For researchers developing a quantification method, the following starting conditions are recommended based on the physicochemical properties of the molecule.
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., Kinetex or Zorbax), 3.5 µm | Strong retention of the hydrophobic isopropyl group.[1] |
| Mobile Phase | ACN / Water (Isocratic 60:40 or Gradient) | ACN has lower UV cutoff than MeOH, essential for <240 nm detection.[1] |
| pH Modifier | Ammonium Formate (pH ~6-7) or 0.1% Ammonia | Critical: Keep pH neutral/basic to keep amine unprotonated for max UV absorbance.[1] |
| Detection | 240 nm (Primary), 210 nm (Alternative) | 240 nm offers the best balance of specificity and sensitivity. 254 nm is often too weak.[1] |
References
-
NIST Chemistry WebBook. "Aniline, N-methyl- UV Spectrum & Properties."[1] National Institute of Standards and Technology.[1] [Link]
-
PubChem. "2-Isopropyl-N-methylaniline Compound Summary."[1] National Center for Biotechnology Information.[1] [Link]
-
CIPAC. "Multi-active method for the analysis of active substances in formulated products (HPLC)." Collaborative International Pesticides Analytical Council.[1] [Link]
-
ResearchGate. "High-performance liquid chromatography determination of anilines with fluorescent detection."[1][2] [Link]
Sources
Advanced Protocol for the Identification of 2-Isopropyl-N-methylaniline in Indigo Dye Matrices
Executive Summary: The Analytical Challenge
In the forensic analysis of textiles and pharmaceutical quality control, the differentiation between natural and synthetic indigo relies heavily on impurity profiling. While aniline and N-methylaniline are well-documented markers for synthetic indigo produced via the Heumann or Pfleger routes, 2-Isopropyl-N-methylaniline (2-IPMA) represents a more specific, route-indicative impurity. Its presence suggests specific alkylation side-reactions or the use of cumene-derived precursors during the synthesis of N-methylaniline.
Identifying 2-IPMA presents unique challenges due to steric hindrance at the ortho position and potential co-elution with other alkyl-aniline isomers. This guide compares the two primary analytical distinctives—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —and recommends a validated workflow for precise identification.
Comparative Analysis of Analytical Platforms
The choice between GC-MS and LC-MS/MS depends on the required sensitivity and the complexity of the dye matrix.
Table 1: Performance Comparison of Detection Methods
| Feature | GC-MS (Recommended) | LC-MS/MS (Alternative) | HPLC-DAD |
| Primary Mechanism | Volatility & EI Fragmentation | Ionization (ESI/APCI) & MRM | UV-Vis Absorption |
| Selectivity | High (Library matching + Retention Index) | Very High (Precursor/Product ion filtering) | Low (Spectra are generic for anilines) |
| Sensitivity (LOD) | ~10–50 ppb | ~0.1–1 ppb | ~1–10 ppm |
| Sample Prep | Simple LLE or Headspace (SPME) | Requires extensive cleanup to remove dye | Simple filtration |
| Isomer Resolution | Excellent (Capillary columns separate isomers) | Good (Dependent on stationary phase) | Poor |
| Matrix Effects | Low (Inlet liners protect column) | High (Ion suppression from indigo) | Low |
Expert Insight: Why GC-MS is the Gold Standard here
2-Isopropyl-N-methylaniline is a secondary amine with a boiling point estimated around 215–220°C . It possesses sufficient volatility for gas chromatography without derivatization. GC-MS using Electron Impact (EI) provides a distinct fragmentation fingerprint (molecular ion
Experimental Protocol: GC-MS Identification
This protocol utilizes Liquid-Liquid Extraction (LLE) under alkaline conditions to ensure the amine is in its neutral, hydrophobic state for extraction into an organic solvent.
Phase 1: Sample Preparation
Objective: Isolate 2-IPMA from the indigo matrix (which is insoluble in water/acid but soluble in non-polar solvents).
-
Weighing: Weigh 100 mg of indigo dye powder or 1.0 g of dyed fabric into a 20 mL headspace vial or centrifuge tube.
-
Digestion/Release: Add 5 mL of 1M NaOH .
-
Extraction: Add 3 mL of Dichloromethane (DCM) or Ethyl Acetate .
-
Note: DCM is preferred for its high density and solvation power for anilines.
-
-
Agitation: Vortex vigorously for 5 minutes or sonicate for 10 minutes at room temperature.
-
Separation: Centrifuge at 3000 RPM for 5 minutes. The indigo pigment may remain in the interface or settle, while the amines partition into the organic layer.
-
Concentration (Optional): If trace detection is required, transfer the organic layer to a clean vial and evaporate under Nitrogen to 0.5 mL.
Phase 2: Instrumental Parameters (GC-MS)
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm). Non-polar phases work best for amines.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 min purge), 250°C.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 200°C.
-
Ramp 20°C/min to 280°C (Hold 3 min).
-
-
Detection (MSD):
-
Source Temp: 230°C.
-
Scan Mode: Full Scan (40–350 amu) for identification; SIM (Selected Ion Monitoring) for quantification.
-
Target Ions (Predicted): Look for Molecular Ion (
) and loss of methyl ( ).
-
Phase 3: Data Interpretation[3]
-
Retention Time: 2-IPMA will elute before unsubstituted long-chain impurities but after simple N-methylaniline.
-
Spectral Validation: Compare the mass spectrum against the NIST library. Key diagnostic peaks:
- 149 (Molecular Ion)
-
134 (
, loss of methyl group) - 106/107 (Aniline ring fragments)
Visualization of Workflows
Diagram 1: Extraction & Analysis Workflow
This flowchart illustrates the critical path from sample to data, emphasizing the pH adjustment step crucial for amine recovery.
Caption: Step-by-step extraction protocol ensuring 2-IPMA is isolated from the indigo matrix.
Diagram 2: Decision Tree for Method Selection
When to use GC-MS versus LC-MS based on sample constraints.
Caption: Decision logic for selecting the optimal analytical platform.
References
-
Vandenabeele, P., & Moens, L. (2003).[3] Micro-Raman spectroscopy of natural and synthetic indigo samples. Analyst. Link
-
Gao, W., et al. (2024). Differentiation of natural indigo and synthetic indigo in dye powders and their dyed products by static headspace GC-MS. Pigment & Resin Technology. Link
-
Sigma-Aldrich. (2024). 2-Isopropyl-N-methylaniline hydrochloride Product Sheet. Link
-
Puchalska, M., et al. (2004). Identification of indigo dye components in historical textiles by LC-MS. Journal of Mass Spectrometry. Link
Sources
Advanced TLC Methodologies for Substituted Anilines: A Comparative Guide
Topic: Advanced Thin Layer Chromatography (TLC) Conditions for Substituted Anilines Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide
Executive Summary & Strategic Overview
Substituted anilines represent a unique chromatographic challenge due to the basicity of the primary amine group (
This guide moves beyond basic "solvent recipes" to provide a mechanistic approach to optimizing TLC for anilines. It compares the efficacy of mobile phase modifiers, alternative stationary phases, and provides specific separation data for common substituted aniline classes.
The Core Challenge: The Silanol Effect
-
Mechanism: Protonated silanols (pKa ~5-7) act as weak acids. Basic anilines (pKa ~3-5) hydrogen bond or protonate at the surface.
-
Result: Non-linear adsorption isotherms (tailing).
-
Solution: Deactivation of silanols via base modifiers or use of non-acidic stationary phases.
Comparative Analysis of Stationary & Mobile Phases[1][2][3]
A. Standard Silica Gel 60 (with Modifiers)
Standard silica is the most cost-effective option but requires "basification" for anilines.
-
Protocol: Pre-treatment of the mobile phase with 1-2% Triethylamine (TEA) or Ammonium Hydroxide (
). -
Mechanism: The small, highly mobile base (TEA) preferentially binds to active silanol sites, effectively "capping" them and allowing the aniline analyte to interact solely via partition mechanisms.
B. Alumina (Basic/Neutral)
Aluminum oxide (
-
Best For: Highly basic anilines or acid-sensitive derivatives.
-
Trade-off: Lower theoretical plate number (resolution) compared to high-quality silica; lower fluorescence intensity for UV visualization.
C. Amino-Bonded Silica ( )
Silica modified with propyl-amine groups.
-
Best For: High-throughput screening where mobile phase preparation must remain simple (no additives).
-
Mechanism: The surface is already basic; "like repels like" prevents strong adsorption of the amine group, yielding sharp peaks.
Experimental Data: Separation of Isomers
The separation of ortho-, meta-, and para- isomers is a critical benchmark. The following data highlights the "Ortho Effect," where intramolecular hydrogen bonding in ortho- isomers reduces polarity, typically resulting in higher
Table 1: Values of Nitroanilines on Silica Gel 60
Note: Separation relies on the polarity difference driven by intramolecular (ortho) vs. intermolecular (para) hydrogen bonding.
| Isomer | Structure | Polarity (Effective) | Mobile Phase: Cyclohexane/EtOAc (50:50) | Mobile Phase: Toluene/Acetone (90:10) |
| o-Nitroaniline | Intramolecular H-bond | Low (Non-polar surface) | 0.61 | 0.65 |
| m-Nitroaniline | No Intramolecular H-bond | Medium | 0.52 | 0.45 |
| p-Nitroaniline | Intermolecular H-bond | High (Binds to Silica) | 0.45 | 0.30 |
Interpretation: The ortho- isomer travels fastest because its polar groups are "tied up" internally, interacting less with the silica. The para- isomer, with exposed polar groups, drags significantly.
Table 2: Optimized Solvent Systems for Specific Aniline Classes
| Compound Class | Recommended Mobile Phase | Modifier (Critical) | Notes |
| Simple Anilines (e.g., Toluidines) | Hexane : Ethyl Acetate (80:20) | 1% Triethylamine | TEA prevents severe streaking common with donating methyl groups. |
| Halo-anilines (e.g., Chloroanilines) | Benzene : Methanol (95:5) | None or 0.5% | Chlorinated groups reduce basicity; less modifier needed. |
| Polar Amino-ketones | DCM : Methanol (95:5) | 1% | High solubility required; Ammonia vapor saturation recommended. |
| Highly Basic Heterocycles | Ethyl Acetate : Methanol (90:10) | 2% Triethylamine | Requires strong solvent strength to move from baseline. |
Detailed Protocols
Protocol A: The "Basified" Mobile Phase (Standard)
Objective: To suppress tailing on standard silica plates.
-
Preparation: Prepare 100 mL of the base solvent system (e.g., Hexane/EtOAc 3:1).
-
Modification: Add 1.0 mL of Triethylamine (TEA).
-
Equilibration: Pour into the developing chamber. Crucial: Insert a filter paper wick and seal the chamber for at least 15 minutes. The TEA vapor must saturate the silica surface before the run begins.
-
Elution: Run the plate. Dry thoroughly in a fume hood (TEA smells strongly) before UV visualization.
Protocol B: The "Ammonia Vapor" Method (Alternative)
Objective: For samples sensitive to liquid bases or when TEA interferes with staining.
-
Chamber Prep: Place a small beaker containing 5 mL of concentrated Ammonium Hydroxide at the bottom of the TLC chamber (separate from the eluent).
-
Saturation: Close the lid and let ammonia vapors saturate the chamber for 20 minutes.
-
Elution: Introduce the mobile phase (neutral) and run the plate. The atmospheric ammonia neutralizes the silica acidity in real-time.
Visualized Workflows (Graphviz)
Diagram 1: Mechanism of Tailing & Suppression
This diagram illustrates why anilines tail and how modifiers intervene.
Caption: The modifier (Green) competes for active sites, preventing the analyte (Blue) from sticking to the silica (Red).
Diagram 2: Method Development Decision Tree
A logical flow for selecting the correct conditions for new aniline derivatives.
Caption: Decision matrix for selecting stationary phases and modifiers based on analyte basicity.
References
-
Benchchem Technical Support. (n.d.).[1] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from
-
LibreTexts Chemistry. (2022). Thin Layer Chromatography - Solvent Selection and Rf Values. Retrieved from
-
Filo Education. (2024).[2] Separation of ortho, meta, and para-nitroaniline by TLC. Retrieved from
-
Academia.edu. (n.d.). Experiment 2A: Thin-Layer Chromatography of Nitroanilines. Retrieved from
-
Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from
-
ResearchGate. (2013). Tailing in TLC - Causes and Solutions. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-Isopropyl-N-methylaniline Hydrochloride
[1][2]
Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists. Purpose: To provide an authoritative, operationally grounded guide for the safe containment, classification, and disposal of 2-Isopropyl-N-methylaniline hydrochloride, ensuring compliance with environmental regulations and minimizing personnel exposure.
Executive Safety Summary
2-Isopropyl-N-methylaniline hydrochloride (CAS: 104338-66-1) is an alkylated aniline salt. While the hydrochloride salt form reduces volatility compared to its free base, it retains significant toxicity.
-
Primary Hazards: Acute toxicity (oral/dermal/inhalation), skin/eye irritation, and specific target organ toxicity (blood/methemoglobinemia).
-
Environmental Fate: Very toxic to aquatic life with long-lasting effects.[1][2][3][4]
-
Core Directive: DO NOT dispose of via sanitary sewer or municipal trash.[5] Incineration via a licensed hazardous waste facility is the only acceptable disposal route.
Chemical Profile & Hazard Identification
Understanding the chemical nature of the waste is the first step in safe disposal.[6] This compound is an aniline derivative salt , meaning it is acidic in solution and can liberate toxic organic amines if basified.
| Property | Data | Operational Implication |
| CAS Number | 104338-66-1 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₁₀H₁₅N·HCl | Contains Nitrogen and Chlorine; incineration requires scrubbers (NOx/HCl). |
| Physical State | Solid (Crystalline) | Risk of dust generation; use HEPA-filtered ventilation. |
| Acidity | Acidic (pH < 7 in water) | Incompatible with strong bases (liberates volatile free amine). |
| Toxicity | Methemoglobin former | Zero-skin-contact policy. Double gloving (Nitrile) is mandatory. |
| RCRA Status | Not P/U Listed | Classify as Toxic ; likely requires characterization if mixed. |
Pre-Disposal Assessment & Segregation
Before handling, you must categorize the waste stream.[6][7] Improper segregation is the leading cause of laboratory accidents during waste pickup.
Critical Segregation Rules
-
Oxidizer Separation: Keep strictly separate from strong oxidizers (e.g., nitric acid, permanganates). Aniline derivatives can react violently with oxidizers.
-
Base Separation: Do NOT mix with strong bases (NaOH, KOH).
-
Causality: Adding base converts the stable, non-volatile hydrochloride salt into the free amine (2-Isopropyl-N-methylaniline), which is an oily liquid with higher volatility and odor, increasing inhalation risk.
-
-
Halogenated vs. Non-Halogenated:
-
Solid: Dispose of as "Solid Toxic Waste."
-
Liquid: If dissolved in water, label as "Aqueous Toxic (Acidic)." If in organic solvent (DCM, Chloroform), label as "Halogenated Solvent Waste."
-
Visualization: Waste Stream Decision Tree
Figure 1: Decision logic for segregating 2-Isopropyl-N-methylaniline hydrochloride waste streams to maximize stability and safety.
Operational Disposal Protocol
Scenario A: Disposal of Pure Solid or Contaminated Debris
Applicability: Expired reagents, weighing boats, contaminated gloves, filter paper.
-
PPE Requirement: Wear nitrile gloves (double layer recommended), lab coat, and safety glasses. Use a fume hood to prevent dust inhalation.
-
Primary Containment:
-
Transfer solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but breakage-prone.
-
Self-Validating Step: Ensure the lid has a chemically resistant liner (e.g., Teflon/PTFE) to prevent corrosion from trace HCl fumes.
-
-
Labeling:
-
Attach a hazardous waste tag immediately.
-
Chemical Name: Write "2-Isopropyl-N-methylaniline hydrochloride" (Do not use abbreviations).
-
Hazard Checkboxes: Check "Toxic" and "Irritant."
-
-
Sealing: Screw the lid down tightly. Tape the lid with electrical or duct tape if long-term storage (weeks) is expected before pickup to prevent back-off.
Scenario B: Disposal of Liquid Solutions
Applicability: Reaction mixtures, mother liquors.
-
Solvent Compatibility Check:
-
If the solvent is Dichloromethane (DCM) or Chloroform : Use the "Halogenated Waste" carboy.
-
If the solvent is Methanol, Ethanol, or Acetone : Use the "Non-Halogenated Organic" carboy.
-
If Aqueous : Use a dedicated "Aqueous Toxic" container.
-
-
Stabilization (The "No-Base" Rule):
-
Ensure the solution is neutral or slightly acidic .
-
Why? As noted in the Chemical Profile, keeping the pH < 7 maintains the compound in its salt form (hydrochloride). This keeps it water-soluble and non-volatile.
-
Protocol: If the waste is basic (pH > 8), slowly add dilute Hydrochloric Acid (1M HCl) until pH is neutral (pH 6-7). This "locks" the amine into its safer salt state.
-
-
Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace for expansion).
Regulatory Compliance & Documentation
Compliance relies on accurate "Cradle-to-Grave" tracking. While this specific compound is not a P-listed or U-listed acute hazardous waste under RCRA (40 CFR 261.[1]33) by specific name, it exhibits toxicity characteristics that mandate strict control.[4]
-
Waste Codes:
-
Federal (RCRA): Likely Not Regulated as a specific code unless mixed with solvents (e.g., F002 for DCM mixtures).
-
Best Practice: Many institutions default to assigning a state-specific code for "Toxic Solids" or managing it as "Non-RCRA Regulated Hazardous Waste" that is still incinerated.
-
-
Manifest Description: "Waste Toxic Solids, Organic, n.o.s. (2-Isopropyl-N-methylaniline hydrochloride)."
Workflow: From Bench to Incinerator
Figure 2: The "Cradle-to-Grave" workflow ensuring traceability and compliance.
Emergency Contingencies
In the event of a spill or exposure during disposal preparation:
-
Spill (Solid):
-
Do not dry sweep (creates dust).
-
Cover with wet paper towels (to dampen) or use a HEPA vacuum designated for chemical cleanup.
-
Place debris in a hazardous waste jar.
-
-
Spill (Liquid):
-
Absorb with vermiculite or clay-based absorbent.
-
Do not use combustible materials (sawdust) if the solvent is an oxidizer mixture (unlikely here, but good practice).
-
-
Exposure:
-
Skin: Wash immediately with soap and water for 15 minutes. Aniline absorption is rapid; seek medical attention if cyanosis (blue lips/nails) appears.
-
Eyes: Rinse for 15 minutes.
-
References
-
PubChem. (n.d.). 2-Isopropyl-N-methylaniline hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. tcichemicals.com [tcichemicals.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. chem-eng.utoronto.ca [chem-eng.utoronto.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
